Diflunisal sodium
Description
Historical Context of Diflunisal (B1670566) Development and Chemical Ancestry
Diflunisal, chemically known as 5-(2,4-difluorophenyl)salicylic acid, is a derivative of salicylic (B10762653) acid. nih.gov Its development emerged from a dedicated research initiative by Merck Sharp & Dohme, which began in 1962, to discover a more potent and longer-acting analgesic and anti-inflammatory agent than aspirin (B1665792). nih.gov This extensive investigation, spanning until 1971, involved the synthesis and evaluation of over 500 analogues of salicylic acid. nih.gov
The core of this research was to enhance the therapeutic properties of the salicylate (B1505791) structure. A key breakthrough was the observation that adding a hydrophobic group, such as a phenyl group, at the carbon-5 position of salicylic acid increased its activity. nih.gov This led to the development of flufenisal, a clinical candidate that was twice as potent as aspirin in humans with a longer duration of action. nih.gov However, it did not offer a significant advantage in terms of gastrointestinal tolerance. nih.gov
Evolution of Research Perspectives on Diflunisal Sodium
Initially, research on Diflunisal was centered on its function as a nonsteroidal anti-inflammatory drug (NSAID). wikipedia.orgpatsnap.com Its primary mechanism of action was identified as the inhibition of prostaglandin (B15479496) synthesis through the arachidonic acid pathway by targeting cyclooxygenase (COX) enzymes. drugbank.compatsnap.com This established its role in managing mild to moderate pain, osteoarthritis, and rheumatoid arthritis. wikipedia.orgpatsnap.com
A significant shift in the research focus on Diflunisal occurred with the discovery of its ability to stabilize the protein transthyretin (TTR). nih.govmdpi.com This finding repositioned Diflunisal as a subject of investigation for the treatment of transthyretin amyloidosis (ATTR), a rare and progressive disease caused by the misfolding and aggregation of TTR. researchgate.netmdpi.com Research demonstrated that Diflunisal binds to the TTR tetramer, preventing its dissociation into monomers—a critical step in the formation of amyloid fibrils. acs.orgtandfonline.com This has led to its off-label use in treating familial amyloidosis. nih.gov
More recently, research has uncovered a novel epigenetic regulatory mechanism of action for Diflunisal. nih.gov Studies have shown that both salicylate and Diflunisal can inhibit the lysine (B10760008) acetyltransferase activity of two crucial enzymes, p300 and CREB-binding protein (CBP). wikipedia.orgnih.gov These enzymes are epigenetic regulators that control the levels of proteins involved in inflammation and cell growth. wikipedia.orggladstone.org This discovery has opened up new avenues of research into Diflunisal's potential applications in oncology, particularly in p300-dependent leukemias. nih.govgladstone.org
Current Academic Significance of this compound Research Paradigms
The current academic significance of Diflunisal is multifaceted, extending beyond its original classification as an NSAID. The primary areas of active investigation include:
Transthyretin Amyloidosis (ATTR): A major focus of contemporary research is on the efficacy and long-term outcomes of Diflunisal in managing various forms of ATTR, including cardiac amyloidosis and familial amyloid polyneuropathy. mdpi.comnih.govmdpi.com Studies are exploring its role in stabilizing cardiac function and slowing disease progression. nih.govmdpi.com Research has shown that Diflunisal can be well-tolerated in select patients with ATTR cardiomyopathy and appears to prolong survival. nih.gov In April 2025, a positive opinion was adopted for the marketing authorization of a medicinal product containing Diflunisal for hereditary transthyretin-mediated amyloidosis. wikipedia.org
Epigenetic Regulation and Oncology: The discovery of Diflunisal's ability to inhibit p300 and CBP has spurred research into its potential as an anticancer agent. nih.govgladstone.org Investigations are underway to explore its efficacy in suppressing the growth of leukemia cell lines that are dependent on p300. nih.gov This line of inquiry is particularly exciting as it involves repurposing an existing FDA-approved drug for novel therapeutic applications in cancer treatment. gladstone.org
Novel Drug Delivery Systems: Due to challenges such as low water solubility and photosensitivity, research is also focused on developing new delivery systems for Diflunisal. mdpi.com These include hydrogels, co-crystals, and solid dispersions aimed at improving its bioavailability and pharmacokinetic profile, thereby potentially reducing side effects and enhancing its therapeutic effectiveness. mdpi.com
The table below summarizes the key research paradigms for Diflunisal:
| Research Paradigm | Key Focus | Investigated Mechanisms | Potential Applications |
| Anti-inflammatory | Pain and inflammation management | Inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis. nih.govdrugbank.compatsnap.com | Osteoarthritis, rheumatoid arthritis, acute pain. wikipedia.orgnih.gov |
| Transthyretin Amyloidosis | Stabilization of the transthyretin protein | Binds to the TTR tetramer, preventing its dissociation and subsequent amyloid fibril formation. mdpi.comacs.orgtandfonline.com | Hereditary transthyretin-mediated amyloidosis, cardiac amyloidosis. wikipedia.orgmdpi.com |
| Epigenetic Regulation | Inhibition of cancer cell growth | Inhibition of p300 and CBP lysine acetyltransferase activity. wikipedia.orgnih.govgladstone.org | p300-dependent leukemias and potentially other cancers. nih.govgladstone.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84145-00-6 |
|---|---|
Molecular Formula |
C13H7F2NaO3 |
Molecular Weight |
272.18 g/mol |
IUPAC Name |
sodium;5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C13H8F2O3.Na/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18;/h1-6,16H,(H,17,18);/q;+1/p-1 |
InChI Key |
TWNIMRJXRIWUKA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Advanced Mechanistic Elucidation of Diflunisal Sodium
Prostaglandin (B15479496) Synthesis Inhibition Pathways
Diflunisal's anti-inflammatory effects are significantly mediated through its interaction with the arachidonic acid cascade, a critical pathway in the generation of pro-inflammatory prostaglandins (B1171923). drugbank.comnih.gov
Cyclooxygenase Enzyme Isoform Selectivity in Inhibition (COX-1 and COX-2)
The primary mechanism of action for diflunisal (B1670566) involves the inhibition of cyclooxygenase (COX) enzymes, which are essential for the biosynthesis of prostaglandins from arachidonic acid. patsnap.compatsnap.com There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in maintaining normal physiological functions, while COX-2 is an inducible enzyme primarily associated with inflammation. patsnap.comscielo.org.mx
Diflunisal is characterized as a non-selective inhibitor of both COX-1 and COX-2. patsnap.comnih.gov However, some studies suggest it exhibits a degree of selectivity. One study indicated that diflunisal is a selective inhibitor of the COX-2 isoenzyme over COX-1. mdpi.com In contrast, other analyses have classified it with NSAIDs that have relatively poor selectivity between the two isoforms. pnas.org The inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit enzyme activity by 50%, are used to express the selectivity for COX-1 versus COX-2. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2. ccjm.orgajmc.com
Table 1: Comparative Cyclooxygenase (COX) Inhibition by NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Diflunisal | Data not consistently reported across studies | Data not consistently reported across studies | Variable |
| Ibuprofen (B1674241) | 12 | 80 | 0.15 nih.gov |
| Naproxen (B1676952) | > indomethacin (B1671933) | > ibuprofen/piroxicam (B610120)/diflunisal | Variable nih.gov |
| Indomethacin | 0.0090 | 0.31 | 0.029 nih.gov |
| Celecoxib | 82 | 6.8 | 12 nih.gov |
This table presents a selection of data from various studies and is for comparative purposes. The IC50 values can vary depending on the assay method.
Role in Arachidonic Acid Cascade Modulation
The inflammatory process involves the release of arachidonic acid from cell membrane phospholipids. hmdb.ca This free arachidonic acid is then metabolized by COX enzymes to produce various prostanoids, including prostaglandins, which are key mediators of inflammation. patsnap.comhmdb.ca By inhibiting COX-1 and COX-2, diflunisal effectively reduces the synthesis of these prostaglandins. patsnap.comdrugbank.com This disruption of the arachidonic acid cascade is a cornerstone of its anti-inflammatory and analgesic effects. drugbank.comnih.gov The reduction in prostaglandin levels leads to decreased sensitization of peripheral nerve endings to painful stimuli and a reduction in inflammation-mediated vasodilation and edema. drugbank.comdrugs.com
Impact on Prostaglandin-Mediated Inflammatory Responses at the Cellular Level
Prostaglandins, particularly prostaglandin E2 (PGE2), play a significant role in mediating inflammatory responses at the cellular level. nih.gov They contribute to the classic signs of inflammation, such as redness, swelling, and pain. nih.govmdpi.com PGE2 can promote vasodilation, increase vascular permeability, and enhance the effects of other inflammatory mediators. jci.org
Epigenetic Regulatory Mechanisms
Beyond its well-established role in prostaglandin synthesis, emerging evidence has identified a novel epigenetic regulatory mechanism of action for diflunisal. nih.govnih.gov This involves the modulation of enzymes that control protein acetylation, a key process in gene regulation.
Inhibition of Lysine (B10760008) Acetyltransferase Activity (CBP/p300)
Recent studies have demonstrated that diflunisal can inhibit the activity of the lysine acetyltransferases (KATs) CREB-binding protein (CBP) and p300. nih.govwikipedia.org These enzymes are crucial epigenetic regulators that add acetyl groups to lysine residues on both histone and non-histone proteins. nih.govwsu.edu Research has shown that diflunisal inhibits p300 more potently than salicylate (B1505791), another compound known to inhibit these enzymes. nih.govkyoto-u.ac.jp The mechanism of inhibition involves direct competition with acetyl-Coenzyme A at the catalytic site of CBP/p300. nih.govkyoto-u.ac.jp
Table 2: Research Findings on Diflunisal's Inhibition of p300
| Finding | Significance | Reference |
| Diflunisal inhibits p300 lysine acetyltransferase activity in vitro. | Identifies a novel molecular target for diflunisal's action. | nih.gov |
| Inhibition is achieved through direct competition with acetyl-CoA. | Elucidates the specific biochemical mechanism of p300 inhibition. | nih.govkyoto-u.ac.jp |
| Diflunisal is a more potent p300 inhibitor than salicylate. | Highlights the potential for more significant epigenetic effects compared to related compounds. | nih.govkyoto-u.ac.jp |
Modulation of Histone and Non-Histone Protein Acetylation
The inhibition of CBP/p300 by diflunisal leads to a reduction in the acetylation of both histone and non-histone proteins within cells. nih.govkyoto-u.ac.jp Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene expression. wsu.edu By altering histone acetylation patterns, diflunisal can modulate the transcription of genes involved in inflammation and cell growth. nih.govwikipedia.org
Furthermore, diflunisal's inhibitory action extends to non-histone proteins. nih.govkyoto-u.ac.jp For example, it has been shown to suppress the acetylation of NF-κB, a key transcription factor involved in the inflammatory response. kyoto-u.ac.jp The deacetylation of both histone and non-histone proteins by diflunisal represents a significant, previously unrecognized aspect of its mechanism of action, with potential implications for its therapeutic effects in various diseases. nih.govkyoto-u.ac.jp
Influence on Gene Expression Pathways Involved in Cellular Processes
Diflunisal sodium exerts significant influence over cellular processes by modulating gene expression through various pathways. A primary mechanism is the inhibition of the lysine acetyltransferase activity of the proteins CBP and p300. nih.govelifesciences.org By competing directly with acetyl-Coenzyme A at the catalytic site, diflunisal blocks the acetylation of both histone and non-histone proteins. nih.govelifesciences.org This epigenetic regulatory action has been observed in cells at concentrations achievable in human plasma. nih.govelifesciences.orgnih.gov
Research has demonstrated that diflunisal induces the deacetylation of specific histone residues, including H2AK5, K9, H2BK12/K15, and H3K56. nih.govelifesciences.org This pattern of histone modification can alter gene transcription. kyoto-u.ac.jp For instance, the leukemogenicity of the AML1-ETO fusion protein, which is dependent on p300-mediated acetylation, is suppressed by diflunisal. nih.govelifesciences.org In leukemia cell lines expressing this fusion protein, diflunisal decreased its acetylation and subsequently inhibited cell growth both in vitro and in vivo. nih.govnih.govcore.ac.uk
Beyond its effects on histone acetylation, diflunisal impacts other gene expression pathways. It has been identified as a potent inhibitor of AgrA-mediated transcriptional regulation in Staphylococcus aureus. nih.gov In silico screening predicted that diflunisal inhibits the phosphorylation of the transcription factor AgrA, leading to reduced transcription of virulence factors. nih.gov Furthermore, as a salicylate derivative, diflunisal is part of a class of molecules known to modulate complex signaling networks, including the inhibition of the HMGB1/CXCL12/CXCR4 inflammatory axis, which is crucial for the recruitment of inflammatory cells. embopress.org
Other Molecular Targets and Pathways
Transthyretin Tetramer Stabilization Mechanisms
A well-documented mechanism of action for diflunisal is the stabilization of the transthyretin (TTR) protein tetramer. nih.govnih.govmdpi.comresearchgate.netresearchgate.net TTR, a transport protein in the blood, can dissociate into monomers, which can then misfold and aggregate into amyloid fibrils, leading to conditions like familial amyloid polyneuropathy (FAP) and transthyretin amyloid cardiomyopathy (ATTR-CM). nih.govmdpi.com The dissociation of the native tetramer is considered the initial and rate-limiting step in this pathogenic cascade. nih.govacs.org
Diflunisal binds to the two thyroxine-binding pockets present in the TTR tetramer. nih.govresearchgate.net This binding event increases the structural stability of the tetramer, raising the kinetic barrier for its dissociation. researchgate.net By stabilizing the native tetrameric state, diflunisal prevents the formation of the aggregation-prone monomeric subunits. nih.govresearchgate.net Studies using fluorescence-detected analytical ultracentrifugation have directly observed this stabilization effect. nih.gov The stabilization is potent enough that therapeutic concentrations of diflunisal can increase the stability of variant TTR heterotetramers in the serum of FAP patients to levels beyond that of normal, wild-type TTR. researchgate.net This mechanism is associated with a notable increase in total plasma TTR levels in patients undergoing therapy, as the stabilized protein is less prone to dissociation and deposition. mdpi.com
| Target Protein | Mechanism of Action | Consequence |
| Transthyretin (TTR) | Binds to thyroxine-binding sites on the TTR tetramer. nih.govresearchgate.net | Increases the kinetic stability of the tetramer, preventing dissociation into amyloidogenic monomers. nih.govresearchgate.net |
| p300/CBP | Competes with acetyl-CoA at the catalytic site. nih.govelifesciences.org | Inhibits histone and non-histone protein acetylation, altering gene expression. nih.govcore.ac.uk |
| NF-κB (RelA) | Inhibits p300-mediated acetylation of the RelA subunit. nih.govelifesciences.orgkyoto-u.ac.jp | Suppresses full activation of NF-κB. nih.govkyoto-u.ac.jp |
| AgrA | Predicted to inhibit AgrC-mediated phosphorylation of AgrA. nih.gov | Inhibits AgrA-mediated gene expression in S. aureus. nih.gov |
Interference with Protein Aggregation Processes
By stabilizing the native TTR tetramer, diflunisal directly interferes with the protein aggregation process that causes TTR amyloidosis. acs.org The prevention of tetramer dissociation is the critical first step in halting the entire amyloid cascade, as it blocks the production of the misfolding-prone monomeric precursors. acs.org
Potential Modulatory Effects on NF-κB Activity and AMPK Activation
Diflunisal and other salicylates are recognized for their ability to modulate key inflammatory and metabolic signaling pathways, including those regulated by Nuclear Factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK). nih.govkyoto-u.ac.jpembopress.org
The modulatory effect on NF-κB is directly linked to diflunisal's inhibition of the p300 acetyltransferase. nih.govkyoto-u.ac.jp Full activation of the NF-κB transcription factor requires the acetylation of its RelA (p65) subunit at specific lysine residues by p300. nih.govelifesciences.orgkyoto-u.ac.jp By inhibiting p300, diflunisal suppresses this necessary acetylation event, thereby inhibiting the full transcriptional activity of NF-κB. nih.govelifesciences.org This provides a mechanistic explanation for some of the anti-inflammatory properties of salicylates that are independent of cyclooxygenase inhibition. kyoto-u.ac.jp
| Pathway Component | Effect of Diflunisal | Research Finding |
| TTR Aggregation | Inhibition | Stabilizes the TTR tetramer, preventing the initial dissociation step required for fibril formation. researchgate.netacs.org |
| NF-κB Activity | Inhibition | Blocks the required p300-mediated acetylation of the NF-κB p65 subunit, preventing full activation. nih.govkyoto-u.ac.jp |
| Histone Acetylation | Inhibition | Reduces acetylation of specific histone residues (e.g., H2BK12/K15) by inhibiting p300/CBP. nih.govelifesciences.org |
| AML1-ETO Activity | Inhibition | Decreases acetylation of the AML1-ETO fusion protein, suppressing the growth of p300-dependent leukemia cells. nih.govcore.ac.uk |
Preclinical Pharmacological Investigations of Diflunisal Sodium
In Vitro Pharmacological Profiling
Enzyme Inhibition Kinetics and Potency
Diflunisal (B1670566) sodium's primary mechanism of action involves the inhibition of prostaglandin (B15479496) G/H synthase enzymes, also known as cyclooxygenases (COX), which are critical in the inflammatory process. drugbank.com It acts as an inhibitor of both COX-1 and COX-2, thereby reducing the synthesis of prostaglandins (B1171923). drugbank.com Prostaglandins are key mediators that sensitize afferent nerves and enhance the pain-inducing effects of substances like bradykinin. drugbank.com Therefore, the anti-inflammatory and analgesic properties of diflunisal are largely attributed to the decreased production of prostaglandins in peripheral tissues. drugbank.com
Recent studies have unveiled a novel mechanism of action for diflunisal, highlighting its ability to inhibit the lysine (B10760008) acetyltransferase activity of p300 and CREB-binding protein (CBP). nih.govwikipedia.orgelifesciences.org This inhibition occurs through direct competition with acetyl-Coenzyme A at the catalytic site. nih.govelifesciences.org The inhibitory concentration (IC50) of diflunisal for p300 has been reported to be more potent than that of salicylate (B1505791). nih.govelifesciences.org Specifically, the IC50 for diflunisal against p300 is 1.05 mM. nih.govelifesciences.org Furthermore, its metabolite, diflunisal-CoA, demonstrates a significant 52-fold increase in potency, with an IC50 of 20 µM. nih.govelifesciences.org
Table 1: Enzyme Inhibition Data for Diflunisal Sodium and its Metabolite
| Compound | Enzyme Target | IC50 Value |
| Diflunisal | p300 | 1.05 mM |
| Diflunisal-CoA | p300 | 20 µM |
Cellular Pathway Modulation Studies
Diflunisal has been shown to modulate several key cellular pathways involved in inflammation and cell growth. A significant aspect of its activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.govelifesciences.org The activation of NF-κB, a crucial transcription factor in the inflammatory response, can be suppressed by diflunisal. nih.govelifesciences.org This is linked to its ability to inhibit p300/CBP, which are co-activators for NF-κB. elifesciences.org By blocking the acetylation of NF-κB, diflunisal impedes its transcriptional activity. nih.govelifesciences.org
In addition to the NF-κB pathway, diflunisal influences histone acetylation. nih.govelifesciences.org Treatment of cells with diflunisal leads to the deacetylation of specific histone residues, including H2AK5, K9, H2BK12/K15, and H3K56. elifesciences.org The IC50 for the inhibition of H2BK12/K15 acetylation in cells is approximately 160 μM, a concentration achievable in human plasma. elifesciences.org This epigenetic modification further underscores the compound's role in regulating gene expression related to inflammation. nih.govelifesciences.org
Studies have also indicated that diflunisal can inhibit the chemotactic activity of the HMGB1/CXCL12 heterocomplex. embopress.org This complex plays a role in recruiting inflammatory cells to sites of injury. embopress.orgnih.gov Diflunisal disrupts this process by binding to the heterocomplex, thereby inhibiting immune cell recruitment. embopress.orgnih.gov
Receptor Binding Assays and Target Specificity
Receptor binding assays are crucial for determining the target specificity of a drug. europeanpharmaceuticalreview.com For diflunisal, while it is not a classic receptor-ligand interaction in the way of G protein-coupled receptors, its binding to enzymes and other proteins is a key aspect of its pharmacology. drugbank.comeuropeanpharmaceuticalreview.com
The primary targets for diflunisal are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. drugbank.com Its binding to these enzymes is what mediates its principal anti-inflammatory effect. drugbank.com Beyond the COX enzymes, research has identified that diflunisal binds to the p300/CBP lysine acetyltransferases. nih.govelifesciences.org This interaction is competitive with acetyl-CoA. nih.govelifesciences.org
More recently, diflunisal has been found to bind directly to both High Mobility Group Box 1 (HMGB1) protein and the chemokine CXCL12. embopress.orgnih.gov This binding disrupts the formation of the HMGB1/CXCL12 heterocomplex, which is involved in inflammatory cell recruitment. embopress.orgnih.gov Interestingly, the binding affinity of diflunisal to HMGB1 or CXCL12 alone is low (in the millimolar range), yet it effectively disrupts the heterocomplex at much lower concentrations, suggesting a complex interaction mechanism. nih.gov This indicates a degree of specificity for the heterocomplex over the individual proteins. nih.gov It is important to note that diflunisal does not appear to inhibit TLR4-dependent responses, which can also be triggered by HMGB1, highlighting a specific action on the chemotactic pathway. embopress.orgnih.gov
In Vivo Animal Model Studies
Anti-inflammatory Efficacy in Rodent Models
The anti-inflammatory properties of diflunisal have been demonstrated in various rodent models. A commonly used model is the carrageenan-induced paw edema test in rats, which assesses acute inflammation. nih.gov In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). nih.gov The administration of anti-inflammatory agents can reduce this swelling.
Another model used to evaluate anti-inflammatory effects is the brewer's yeast-induced hyperalgesia model in rats. nih.gov While primarily a pain model, the underlying inflammation is a key component.
In a staphylococcal osteomyelitis model in mice, local delivery of diflunisal via a drug-eluting foam significantly limited cortical bone destruction. nih.govresearchgate.net This osteoprotective effect was observed without a significant reduction in bacterial load, suggesting that diflunisal's primary action in this model is to mitigate the host's inflammatory response to the infection, thereby preventing tissue damage. nih.gov Mice treated with diflunisal experienced an average reduction in bone destruction of 36% compared to mock-treated mice. nih.gov
Table 2: Summary of Diflunisal's Anti-inflammatory Effects in Rodent Models
| Animal Model | Key Findings |
| Carrageenan-Induced Paw Edema (Rat) | Demonstrates efficacy in reducing acute inflammation. nih.gov |
| Staphylococcal Osteomyelitis (Mouse) | Significantly reduced cortical bone destruction by an average of 36%. nih.gov |
Analgesic Effects in Animal Pain Models
The analgesic efficacy of diflunisal has been evaluated in several animal models of pain. These models are designed to mimic different types of clinical pain and are essential for preclinical assessment. nih.gov
The formalin test in rats is a widely used model that assesses a compound's effect on both acute and persistent pain. nih.govmdpi.com The test involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response: an early, acute phase followed by a later, tonic phase that is associated with inflammation. mdpi.com
Thermal pain models, such as the hot plate test and the tail-flick test, are also employed to evaluate centrally acting analgesics. pensoft.netresearchgate.net In these tests, the animal's response latency to a thermal stimulus is measured. researchgate.net
Chemical-induced writhing tests, such as the acetic acid-induced writhing test, are used to screen for peripherally acting analgesics. researchgate.net In this model, an intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and the reduction in the number of writhes indicates an analgesic effect. researchgate.net
In a study using a murine model of staphylococcal osteomyelitis, which is associated with significant pain, diflunisal demonstrated a potent ability to inhibit osteoblast cytotoxicity caused by S. aureus secreted toxins. nih.gov This suggests a mechanism for pain relief in this context by protecting host cells from damage. nih.gov
Table 3: Common Animal Models for Assessing Analgesic Activity
| Pain Model | Type of Pain Assessed |
| Formalin Test | Acute and persistent inflammatory pain. nih.govmdpi.com |
| Hot Plate/Tail-Flick Test | Centrally mediated thermal pain. pensoft.netresearchgate.net |
| Acetic Acid-Induced Writhing | Peripherally mediated visceral pain. researchgate.net |
Comparative Pharmacodynamic Studies with Other Nonsteroidal Anti-inflammatory Drugs in Preclinical Models
Preclinical evaluations of diflunisal have established its pharmacological profile in comparison to other nonsteroidal anti-inflammatory drugs (NSAIDs), particularly in models of inflammation, analgesia, and pyresis. These studies, primarily conducted in animal models, provide a foundational understanding of its potency and mechanisms relative to established agents like aspirin (B1665792), indomethacin (B1671933), and others.
Comparison with Aspirin
In various preclinical anti-inflammatory and analgesic assays, diflunisal has consistently demonstrated significantly greater potency than aspirin. Current time information in IN.
Anti-inflammatory Activity: In the carrageenan-induced foot edema and adjuvant-induced arthritis models in rats, diflunisal was found to be approximately 7.5 to 13 times more active than aspirin. Current time information in IN. In the adjuvant arthritis model, the dose required to produce a 50% effect (ED50) for diflunisal was estimated to be 10.4 mg/kg, whereas the ED50 for aspirin was 78.3 mg/kg, making diflunisal roughly 7.5 times more potent in this chronic inflammation model. Current time information in IN.
Analgesic Activity: The analgesic efficacy of diflunisal was notably superior to aspirin in multiple models. In the Randall-Selitto assay in rats, which measures pain thresholds in an inflamed paw, diflunisal was about 13 times more potent than aspirin. Current time information in IN. A similar level of potency was observed in a model of lameness induced by urate crystals injected into the knee joints of dogs. Current time information in IN.
Antipyretic Activity: In contrast to its high anti-inflammatory and analgesic potency, diflunisal was only slightly more active than aspirin in reducing fever in preclinical models. Both drugs showed a dose-dependent decrease in rectal temperature in febrile animals. Current time information in IN.
Mechanism of Action: The primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which reduces prostaglandin synthesis. nih.govpensoft.net In an in-vitro assay using a sheep seminal vesicle preparation, diflunisal was found to be 10 to 20 times more active than aspirin as a COX inhibitor. researchgate.net
Interactive Table: Comparative Preclinical Potency of Diflunisal vs. Aspirin
| Preclinical Model | Species | Parameter | Diflunisal Relative Potency (vs. Aspirin) | Source |
| Adjuvant-Induced Arthritis | Rat | Anti-inflammatory (ED50) | ~7.5x more potent | Current time information in IN. |
| Carrageenan Foot Edema | Rat | Anti-inflammatory | 7.5 - 13x more potent | Current time information in IN. |
| Randall-Selitto Assay | Rat | Analgesic | ~13x more potent | Current time information in IN. |
| Urate-Induced Lameness | Dog | Analgesic | Potently active | Current time information in IN. |
| Brewer's Yeast-Induced Pyresis | Rat | Antipyretic | Slightly more potent | Current time information in IN. |
| Cyclooxygenase (COX) Inhibition | In Vitro | Enzyme Inhibition | 10 - 20x more active | researchgate.net |
Comparison with Indomethacin
When compared to indomethacin, another potent NSAID, diflunisal's activity varies depending on the specific measure. In in-vitro cyclooxygenase inhibition assays, diflunisal was found to be less potent than indomethacin. researchgate.net The concomitant administration of diflunisal and indomethacin in animal models has been shown to decrease the renal clearance and significantly increase the plasma levels of indomethacin. rxlist.com
Comparisons with Other NSAIDs
Direct preclinical comparisons in standard pain and inflammation models between diflunisal and other widely used NSAIDs such as ibuprofen (B1674241) or naproxen (B1676952) are not as extensively detailed in readily available literature as those with aspirin. However, specific experimental models have been used to contrast their effects.
In a unique in-vitro model assessing the ability of NSAIDs to protect osteoblasts (bone-forming cells) from cytotoxicity caused by Staphylococcus aureus toxins, diflunisal was found to be uniquely potent. nih.govasm.org A panel of common NSAIDs including aspirin, its metabolite salicylic (B10762653) acid, ibuprofen, ketorolac, and piroxicam (B610120) were tested for their ability to limit this specific type of cell death. nih.gov Diflunisal was identified as a potent inhibitor of this process, an effect not observed to the same degree with the other tested NSAIDs. nih.govresearchgate.net
Interactive Table: Comparative In Vitro Osteoblast Protection from S. aureus Cytotoxicity
| Compound | Class | Protective Effect | Source |
| Diflunisal | Salicylate Derivative | Potent Inhibition | nih.gov |
| Aspirin | Salicylate | Less Potent | nih.gov |
| Salicylic Acid | Salicylate | Less Potent | nih.gov |
| Ibuprofen | Propionic Acid Derivative | Less Potent | nih.gov |
| Ketorolac | Acetic Acid Derivative | Less Potent | nih.gov |
| Piroxicam | Enolic Acid Derivative | Not specified | nih.gov |
Metabolic Pathways and Biotransformation of Diflunisal Sodium
Hepatic Metabolism Pathways
The liver is the principal site for the biotransformation of diflunisal (B1670566). nih.govdrugbank.compatsnap.com The metabolic fate of the drug is heavily influenced by conjugation reactions that increase its water solubility, facilitating its removal from the body. ontosight.ai
Glucuronide Conjugation Profiles
Glucuronidation is the predominant metabolic pathway for diflunisal, with approximately 90% of an administered dose being converted into two main glucuronide conjugates. drugbank.comdrugs.comt3db.ca This process involves the attachment of glucuronic acid to the diflunisal molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. ontosight.ai The formation of these glucuronides is a critical step in the drug's detoxification and elimination. ontosight.ai
Studies have shown that glucuronidation of diflunisal can be influenced by various factors. For instance, in rats with adjuvant-induced arthritis, the glucuronidation of diflunisal was investigated, highlighting the importance of this pathway under inflammatory conditions. scispace.com
Sulfate (B86663) Conjugation Pathways
Sulfate conjugation represents another significant, albeit generally less dominant, metabolic route for diflunisal. ijclinmedcasereports.comnih.gov This pathway involves the transfer of a sulfonate group to the diflunisal molecule. nih.gov The extent of sulfation can vary depending on the dosage. While it is a minor pathway after a single 500-mg dose (less than 10%), it becomes a major route (21.3-44.3% of the dose) with multiple doses of 500 mg twice daily. nih.gov Research has demonstrated that the percentage of the dose excreted as diflunisal sulfate can increase with repeated administration, reaching a plateau after about a week of consistent intake. nih.gov In some animal models, such as the rat, sulfation is a major metabolic pathway. tandfonline.com
Identification of Key Metabolites (e.g., Diflunisal Acyl Glucuronide, Diflunisal Phenolic Glucuronide)
The two primary metabolites formed through glucuronidation are diflunisal acyl glucuronide and diflunisal phenolic glucuronide. ijclinmedcasereports.comtandfonline.com
Diflunisal Acyl Glucuronide: This metabolite is formed by the linkage of glucuronic acid to the carboxyl group of diflunisal, creating an ester bond. ontosight.aiaxios-research.comsynthose.com It is known to be a reactive metabolite. popline.org
Diflunisal Phenolic Glucuronide: This conjugate is formed when glucuronic acid attaches to the phenolic hydroxyl group of diflunisal. nih.govncats.io
A new metabolite, a hydroxy derivative of diflunisal, has also been identified in both rat and human urine, which is excreted as a polar conjugate, likely a sulfate. tandfonline.com
The relative formation of these metabolites can be influenced by the administered dose. Studies in healthy volunteers have shown that while the urinary excretion of diflunisal sulfate increases with the dose, the excretion of the acyl and phenolic glucuronides does not show a similar dose-dependent increase. ijclinmedcasereports.com
Enzymatic Biotransformation Processes
The biotransformation of diflunisal is primarily mediated by phase II metabolizing enzymes. The key enzymes involved are:
UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for catalyzing the formation of both the acyl and phenolic glucuronides of diflunisal. ontosight.ai The specific isoenzyme CYP2C9 from the cytochrome P450 system is also involved in the metabolism of diflunisal in the liver. ontosight.ai
Sulfotransferases (SULTs): These enzymes catalyze the sulfate conjugation of diflunisal.
The activity of these enzymes can be influenced by various factors. For example, studies have indicated that the glucuronidation of diflunisal can be affected by microsomal β-glucuronidase activity. scispace.com Furthermore, renal failure can lead to a diminished enzyme activity of glucuronidation. nih.gov
Excretion Pathways of Diflunisal Sodium and its Metabolites
Following metabolism in the liver, diflunisal and its water-soluble conjugates are primarily eliminated from the body via the kidneys. drugbank.compatsnap.com Approximately 90% of an administered dose is excreted in the urine in the form of its two main glucuronide conjugates. drugbank.comdrugs.comt3db.ca A very small amount of unchanged diflunisal is excreted in the feces. drugbank.comdrugs.comt3db.ca
The urinary recovery of diflunisal and its metabolites has been quantified in several studies. In one study with healthy male volunteers receiving single oral doses ranging from 100 mg to 1,000 mg, the total urinary recovery of diflunisal and its metabolites ranged from 78.9% to 91.5% of the administered dose. ijclinmedcasereports.com
The excretion profile of the individual metabolites is dose-dependent. The urinary excretion of diflunisal sulfate increases with higher doses, while the excretion of diflunisal phenolic glucuronide remains largely unaffected by the dose, and the excretion of diflunisal acyl glucuronide tends to decrease with increasing doses. ijclinmedcasereports.com Less than 10% of the drug is recovered unchanged in the urine, highlighting the extensiveness of its metabolism. ijclinmedcasereports.com
The following table summarizes the urinary recovery of diflunisal and its metabolites after single oral doses in healthy volunteers.
| Dose of Diflunisal | Diflunisal and Metabolites (% of dose) | Diflunisal (% of dose) | Diflunisal Sulfate (% of dose) | Diflunisal Phenolic Glucuronide (% of dose) | Diflunisal Acyl Glucuronide (% of dose) |
| 100 mg | 82.3 ± 7.5 | 7.9 ± 1.8 | 9.3 ± 3.7 | 30.6 ± 3.8 | 52.3 ± 4.6 |
| 250 mg | 88.5 ± 19.3 | 5.4 ± 2.6 | 11.8 ± 3.3 | 35.3 ± 5.4 | 47.5 ± 5.3 |
| 500 mg | 91.5 ± 18.7 | 5.6 ± 2.8 | 12.6 ± 4.0 | 40.6 ± 6.6 | 41.2 ± 5.2 |
| 750 mg | 86.5 ± 18.9 | 4.5 ± 1.2 | 16.1 ± 4.9 | 35.6 ± 3.9 | 43.9 ± 3.1 |
| 1,000 mg | 78.9 ± 11.9 | 5.5 ± 2.9 | 18.1 ± 4.8 | 36.3 ± 4.4 | 40.2 ± 3.4 |
| Values are the mean ± SD. Data from a study in 6 healthy male volunteers. ijclinmedcasereports.com |
Diflunisal also appears in human milk at concentrations of 2-7% of those found in plasma. drugs.comhres.ca
Chemical Synthesis and Derivatization of Diflunisal Sodium
Established Synthetic Methodologies for Diflunisal (B1670566) Sodium
The construction of the biaryl framework of diflunisal is a key challenge in its synthesis. Various methods, from classical coupling reactions to modern catalytic systems, have been employed to achieve this transformation efficiently.
Suzuki Cross-Coupling Reactions and Catalyst Systems
The Suzuki cross-coupling reaction has emerged as a powerful and versatile tool for the one-step synthesis of diflunisal. researchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. A notable approach utilizes 2,4-difluorophenylboronic acid and a 5-halosalicylic acid as the coupling partners. google.com
The efficiency of the Suzuki reaction is highly dependent on the catalyst system, which includes the palladium source and associated ligands. Research has shown that an easily synthesized, air- and moisture-stable palladium-diamine complex can effectively catalyze the reaction, achieving a high yield of 93% without the need for a glovebox or phosphine-based catalysts. researchgate.neticm.edu.pl Other palladium catalysts, such as those derived from sterically demanding, water-soluble alkylphosphines like 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride (t-Bu-Amphos), have also proven to be highly active. nih.gov These catalysts can facilitate the reaction at room temperature in aqueous solvent mixtures. nih.gov The use of a phase transfer catalyst, such as PEG 400, in conjunction with a palladium catalyst like Pd(Pt-Bu3)2, has also been reported to produce diflunisal in high yield (89.2%) and purity (99.5%). google.com
The choice of base and solvent system also plays a crucial role. Various bases, including potassium carbonate, sodium carbonate, and potassium phosphate (B84403), have been employed. google.com The reaction can be carried out in a range of organic solvents, such as ethanol (B145695) and methanol (B129727), often in combination with water. google.com
| Catalyst System | Reactants | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Palladium-diamine complex | Aryl bromide, Arylboronic acid | Air and moisture stable | 93% | researchgate.neticm.edu.pl |
| Pd(Pt-Bu3)2 / PEG 400 | 2,4-difluorophenylboronic acid, 5-chlorosalicylic acid | Potassium carbonate, Ethanol/Water | 89.2% | google.com |
| Palladium salt / t-Bu-Amphos | Aryl bromide, Arylboronic acid | Room temperature, Aqueous solvent | High | nih.gov |
One-Step Synthesis Approaches
Beyond the Suzuki reaction, other one-step methods have been developed to streamline the synthesis of diflunisal. One such approach involves the use of a palladium-diamine complex in a Suzuki cross-coupling reaction, which provides a simple and clean route to the final product. researchgate.net This method is notable for its high yield and operational simplicity, avoiding the need for inert atmosphere techniques. researchgate.neticm.edu.pl
Another innovative one-step synthesis utilizes an iron and titanium co-catalyzed cross-coupling of a Grignard reagent. google.compatsnap.com Specifically, 2,4-difluorophenylmagnesium halide is coupled with a 5-halogenated salicylic (B10762653) acid in the presence of an iron salt (like ferric chloride), a ligand (such as TMEDA), and a titanate. google.compatsnap.com This method is advantageous as it avoids expensive and toxic palladium or nickel catalysts, instead using cheap, low-toxicity, and abundant iron and titanium. google.compatsnap.com It also directly uses a Grignard reagent, eliminating the need to pre-form a boron reagent, which reduces steps and waste. google.compatsnap.com
Alternative Synthetic Routes (e.g., Gomberg-Bachmann coupling, Grignard reagents)
The use of Grignard reagents offers a more direct, though historically less common, alternative. A method involving the reaction of a Grignard reagent with carbon dioxide has been reported to produce the corresponding carboxylic acid in a good yield of 84.3%. researchgate.net More recently, as mentioned, a one-step synthesis using a Grignard reagent in an iron and titanium-catalyzed coupling has been developed, offering a more efficient and environmentally friendly approach. google.compatsnap.com
Synthesis of Novel Diflunisal Derivatives
The core structure of diflunisal serves as a scaffold for the synthesis of various derivatives, primarily to investigate their biological activities. These modifications often target the carboxylic acid and phenolic hydroxyl groups.
Amide Derivatives as Cyclooxygenase Inhibitor Research
The conversion of the carboxylic acid group of diflunisal into an amide is a common strategy to explore new cyclooxygenase (COX) inhibitors with potentially improved selectivity for COX-2. rjptonline.orguobaghdad.edu.iq These amide derivatives are typically synthesized by coupling diflunisal with various amines. For instance, diflunisal has been conjugated with heterocyclic amines like 2-amino-6-(trifluoromethyl)benzothiazole (B1301047) and 4-(4-Fluorophenyl)isoxazol-5-amine. rjptonline.org The coupling reaction is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The resulting amide derivatives have been evaluated for their anti-inflammatory activity and COX-2 selectivity. rjptonline.org
| Amine Moiety | Coupling Agent | Research Focus | Reference |
|---|---|---|---|
| 2-amino-6-(trifluoromethyl)benzothiazole | DCC | COX-2 Inhibition | |
| 4-(4-Fluorophenyl)isoxazol-5-amine | Not specified | COX-2 Inhibition | rjptonline.org |
| 2-amino benzothiazole | Diflunisal anhydride | COX-2 Inhibition | uobaghdad.edu.iq |
Hydrazide and Thiosemicarbazide (B42300) Derivatives
The synthesis of hydrazide and thiosemicarbazide derivatives of diflunisal represents another avenue of chemical exploration. Diflunisal is first converted to its methyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form diflunisal hydrazide. mdpi.com This hydrazide serves as a key intermediate for synthesizing a variety of other derivatives. mdpi.comcapes.gov.br
Thiosemicarbazide derivatives are prepared by reacting diflunisal hydrazide with various substituted isothiocyanates in a suitable solvent like ethanol. mdpi.comrjptonline.org These thiosemicarbazides can be further cyclized to form 1,2,4-triazole-3-thiones by heating under basic conditions (e.g., with sodium hydroxide (B78521) solution). mdpi.com These classes of compounds have been investigated for a range of biological activities, including anticancer and antimicrobial properties. mdpi.comrjptonline.orgscilit.com
Triazole-Thione Derivatives
The synthesis of triazole-thione derivatives of diflunisal involves a multi-step chemical transformation starting from the parent diflunisal molecule. This derivatization primarily targets the carboxylic acid group to introduce a new heterocyclic moiety, the 1,2,4-triazole-3-thione ring, which is of significant interest in medicinal chemistry for its diverse biological activities. mdpi.comscielo.brmdpi.com
The general synthetic pathway commences with the conversion of diflunisal (2′,4′-difluoro-4-hydroxybiphenyl-3-carboxylic acid) into its corresponding methyl ester, methyl 2′,4′-difluoro-4-hydroxybiphenyl-3-carboxylate (1), through esterification. mdpi.comnih.gov This is a standard procedure to protect the carboxylic acid group and facilitate the subsequent reaction. The resulting ester is then reacted with hydrazine hydrate in a process known as hydrazinolysis to yield 2′,4′-difluoro-4-hydroxybiphenyl-3-carbohydrazide (diflunisal hydrazide, 2). mdpi.comnih.govbilkent.edu.tr
Table 1: Synthesis of Diflunisal 1,2,4-Triazole-3-thione Derivatives
| Step | Reaction | Reagents & Conditions | Product | Yield Range | Reference |
|---|---|---|---|---|---|
| 1 | Esterification | Diflunisal, Methanol, H₂SO₄ | Diflunisal Ester (1) | Not specified | mdpi.comnih.gov |
| 2 | Hydrazinolysis | Diflunisal Ester (1), Hydrazine Hydrate | Diflunisal Hydrazide (2) | Not specified | mdpi.comnih.gov |
| 3 | Thiosemicarbazide Formation | Diflunisal Hydrazide (2), Aryl isothiocyanates, Ethanol | Substituted Thiosemicarbazides | 65–93% | nih.gov |
| 4 | Cyclization | Substituted Thiosemicarbazides, 2 N NaOH, Reflux | 1,2,4-Triazole-3-thione Derivatives | 65–98% | mdpi.comnih.gov |
Optimization of Synthetic Yields and Process Efficiency
A major advancement in diflunisal synthesis has been the application of the Suzuki cross-coupling reaction. This method provides a more direct, one-step approach to creating the crucial biphenyl (B1667301) core of the molecule. researchgate.netresearchgate.net The reaction typically couples a boronic acid derivative (e.g., 2,4-difluorophenylboronic acid) with a halogenated salicylic acid derivative. google.comresearchgate.net The efficiency of this reaction is highly dependent on the choice of catalyst, base, and solvent system.
Researchers have explored various palladium-based catalysts to enhance the yield of the Suzuki coupling. While phosphine-based palladium complexes can catalyze the reaction with moderate to good yields, novel palladium-diamine complexes have been shown to achieve yields as high as 93% without the need for a glovebox, representing a significant improvement in both yield and operational simplicity. researchgate.netresearchgate.net
Further process optimization has been achieved by incorporating phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide or polyethylene (B3416737) glycol (PEG 400) into the Suzuki coupling reaction system. google.com The use of PTCs in a biphasic solvent system (e.g., ethanol/water) can improve the reaction rate and yield by facilitating the transfer of reactants between the aqueous and organic phases. A patented method utilizing a PTC reported yields of up to 94% with a product purity of 99.6%. google.com
More recently, flow chemistry has emerged as a powerful tool for optimizing chemical synthesis. A telescoped flow chemistry approach, involving lithiation, borylation, and Suzuki coupling, has been used to synthesize a diflunisal precursor with a 91% yield in a total residence time of only 97 seconds. acs.org This demonstrates a dramatic increase in process efficiency compared to traditional batch methods.
Table 2: Comparison of Catalytic Systems for Suzuki Cross-Coupling in Diflunisal Synthesis
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | Ethanol | 80°C | 30% | researchgate.net |
| Pd(PPh₃)₂Cl₂ | DMF | 150°C | 67% | researchgate.net |
| PdCl₂(dppf) | Ethanol | 80°C | 61% | researchgate.net |
| PdCl₂(dppf) | DMF | 150°C | 89% | researchgate.net |
| Pd-diamine complex | Ethanol/Water | 80°C | 93% | researchgate.net |
| PdCl₂(Amphos)₂ with PTC | Ethanol/Water | Reflux | 94% | google.com |
Green Chemistry Approaches in Diflunisal Sodium Synthesis
In line with the growing importance of sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of diflunisal. rsc.org The goal is to reduce the environmental impact of the synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgresearchgate.net
A key focus has been the replacement of hazardous organic solvents with more environmentally benign alternatives. The Suzuki cross-coupling reaction for diflunisal synthesis has been successfully performed in aqueous solvent systems. researchgate.netresearchgate.net Using water or a mixture of ethanol and water not only reduces the reliance on volatile organic compounds but can also simplify product isolation. researchgate.netresearchgate.net
The development of more robust and environmentally friendly catalysts is another cornerstone of green synthesis. The use of air and moisture-stable palladium-diamine complexes avoids the need for phosphine-based ligands, which are often toxic and air-sensitive, and eliminates the requirement for stringent inert atmosphere conditions (glovebox). researchgate.net Furthermore, research into replacing expensive and toxic heavy metals like palladium is ongoing. One novel approach utilizes a catalytic system based on cheap, low-toxicity, and abundant iron salts and titanates to catalyze the coupling reaction, offering a more sustainable alternative. google.com
Energy efficiency is also a critical aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating. researchgate.net This reduction in reaction time translates to lower energy consumption. The application of continuous flow chemistry, as mentioned previously, also aligns with green principles by offering better process control, reduced reactor volumes, and enhanced safety, especially when handling reactive intermediates. acs.org These approaches collectively contribute to making the synthesis of diflunisal and its derivatives more sustainable and environmentally responsible. rsc.orgresearchgate.net
Structure Activity Relationship Sar Studies of Diflunisal Sodium and Its Analogues
Correlations between Structural Features and Biological Activity
A key study investigating diflunisal (B1670566) derivatives as inhibitors of ACMSD provides a clear example of these correlations. Researchers synthesized a series of analogues where each part of the diflunisal molecule was systematically modified, and the resulting inhibitory activity was measured. nih.gov The findings underscore the precise structural requirements for biological function. nih.gov
Table 1: SAR of Diflunisal Analogues as ACMSD Inhibitors Data sourced from a study on ACMSD inhibition, where activity is indicated by the formation of QUIN (inhibition) versus PA (no inhibition). nih.gov
| Compound # | Modification to Diflunisal Structure | Resulting Activity (Inhibition of ACMSD) |
| 1 (Diflunisal) | Reference Compound | Near-complete inhibition |
| 2 | Carboxylate group removed | No inhibition |
| 3 | Hydroxyl group removed | No inhibition |
| 5 | Carboxylate group esterified (COOCH₃) | No inhibition |
| 7 | para-Fluorine on Ring B removed | Similar inhibition to diflunisal |
| 8 | ortho-Fluorine on Ring B removed | Similar inhibition to diflunisal |
| 10 | Both fluorine atoms on Ring B removed | Similar inhibition to diflunisal |
Fluorine Substitution Effects on Activity and Target Binding
The two fluorine atoms on the biphenyl (B1667301) ring are a hallmark of the diflunisal structure. drugs.com These substitutions significantly influence the molecule's properties. The difluorophenyl group is metabolically stable, meaning the fluorine atoms are not easily displaced, which contributes to the drug's longer half-life compared to aspirin (B1665792). drugs.comdrugbank.com
In studies on transthyretin (TTR) stabilization, dihalogen substitution on the hydrophobic biphenyl ring was found to be favorable for producing the most active inhibitors. acs.orgresearchgate.net Interestingly, the precise positioning of the fluorine atoms can dramatically alter how the molecule binds to its target. For instance, in TTR's binding site, moving the fluorine atoms from the meta positions to the ortho positions was shown to completely reverse the binding orientation of the analogue. acs.orgresearchgate.net
However, for other targets, the effect of fluorine is less pronounced. In the inhibition of ACMSD, derivatives lacking one or both fluorine atoms showed inhibitory activity similar to that of diflunisal itself, suggesting the fluorine atoms did not significantly contribute to the inhibition of this specific enzyme. nih.gov Despite this, removing the para-fluorine atom was found to slightly improve the inhibitory concentration (IC50) value, indicating it may have a minor unfavorable effect on binding in this context. nih.gov
Carboxylate Group Importance in Target Interactions
The carboxylate group of diflunisal is consistently shown to be critical for its biological activity across different targets. nih.gov SAR studies on ACMSD inhibitors demonstrated that removing the carboxylate group or converting it to an ester or an amide completely abolished inhibitory activity. nih.gov This highlights that the negatively charged carboxylate is an essential pharmacophore for this target. nih.gov
The importance of this group lies in its ability to form key electrostatic interactions within protein binding sites. In the TTR binding pocket, the carboxylate group engages in favorable interactions with the ammonium (B1175870) groups of lysine (B10760008) residues (Lys 15 and 15'). acs.org In some co-crystal structures, it is also observed forming hydrogen bonds with serine residues (Ser 117 and 117'). acs.orgresearchgate.net For ACMSD, the carboxylate group forms crucial salt bridges with arginine residues (Arg51 and Arg247), which is fundamental to its inhibitory mechanism. nih.gov Further evidence of its interaction potential comes from co-crystals of diflunisal with molecules like nicotinamide (B372718) and pyrazinamide, where it forms robust carboxylic acid-pyridine and carboxylic acid-amide synthons (structural units). nih.gov
Biphenyl Substituent Impact on Pharmacological Properties
The addition of the difluorophenyl substituent to the C5 position of salicylic (B10762653) acid creates the biphenyl structure that is central to diflunisal's identity and enhanced pharmacological profile compared to simpler salicylates. drugs.com This biphenyl group significantly increases the molecule's lipophilicity (fat-solubility), which, along with its metabolic stability, contributes to its improved potency and longer duration of action. drugs.com
SAR studies confirm that the biphenyl moiety is essential for effective inhibition of targets like ACMSD. nih.gov While modifications to the fluorine atoms on the second phenyl ring (Ring B) had a minimal effect, the presence of the ring itself was found to be crucial for inhibitory activity. nih.gov An analogue where the B ring was switched from the meta- to the para- position showed poor inhibition, indicating that the spatial arrangement of the two rings is important. In studies of TTR stabilization, the hydrophobic biphenyl ring interacts with a hydrophobic pocket in the protein, contributing significantly to the stabilization of the TTR tetramer. unipr.it
Molecular Modeling and Computational Chemistry in SAR Elucidation
Molecular modeling and computational chemistry have become indispensable tools for elucidating the SAR of diflunisal and its analogues. kallipos.gr These methods allow researchers to visualize and predict how these molecules interact with their biological targets at an atomic level, guiding the design of new and more potent compounds. chitkara.edu.in
One major application is virtual screening, where large libraries of compounds are computationally docked into the active site of a target protein to predict binding affinity. A library of approximately 5,000 FDA-approved drugs was screened for binding to ACMSD, which successfully identified diflunisal as a potential inhibitor. nih.gov
Molecular docking studies have been used to predict the binding modes of diflunisal and its derivatives with various targets, including COX-2, ACMSD, and transthyretin. mdpi.comacs.org For COX-2, modeling showed H-bonds forming between the hydroxyl and carboxylate groups of diflunisal and key amino acid residues like TYR355 and ARG120. mdpi.com For ACMSD, docking initially predicted that the salicylate (B1505791) head would interact near the catalytic zinc ion, although this was later refined by crystallography. nih.gov Following initial docking, methods like Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) are used to refine the poses and calculate binding energies more accurately. nih.gov
Binding Site Characterization through Co-crystal Structures
X-ray crystallography has provided definitive, high-resolution insights into how diflunisal and its analogues bind to their protein targets. These co-crystal structures are invaluable for understanding the precise interactions that underpin the observed biological activity and SAR data.
The co-crystal structure of diflunisal with ACMSD revealed a previously unknown and unexpected binding mode. nih.gov Instead of directly interacting with the catalytic zinc ion as predicted by initial computational models, the diflunisal molecule binds in a manner that recruits an arginine residue (Arg247) from an adjacent subunit of the enzyme to form a salt bridge with its carboxylate group. nih.gov This structure, refined to 2.17 Å resolution, also showed that upon binding, two loop regions of the enzyme move toward the inhibitor.
Similarly, co-crystal structures of diflunisal analogues with transthyretin (TTR) have been crucial for explaining their stabilizing effect. acs.org These structures show that the inhibitors bind within a channel at the dimer-dimer interface of the TTR tetramer. unipr.it The binding orientation within this channel is sensitive to the substitution pattern on the biphenyl ring. acs.org An analogue with meta-positioned fluorines binds with its hydrophilic ring in the inner binding pocket, while an analogue with ortho-positioned fluorines reverses its orientation to place the hydrophilic ring in the outer pocket, allowing the carboxylate to interact with lysine residues. acs.org The electron density from the co-crystal of diflunisal itself with TTR suggests it can occupy both of these orientations. acs.orgresearchgate.net
Advanced Analytical Methodologies for Diflunisal Sodium Research
Chromatographic Techniques for Quantification and Separation
Chromatographic methods are paramount for separating diflunisal (B1670566) sodium from impurities, metabolites, or other active pharmaceutical ingredients. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of diflunisal sodium, noted for its high resolution and sensitivity. nih.gov The United States Pharmacopeia (USP) recommends an HPLC method for the assay of both diflunisal powder and its tablet forms. rjpbcs.com
A common approach involves reversed-phase (RP) HPLC. researchgate.net For instance, a selective and stability-indicating HPLC method with Diode Array Detection (DAD) has been developed for the simultaneous determination of diflunisal and diclofenac (B195802) sodium. nih.govresearchgate.net This method effectively separates the active compounds from their related substances and degradation products. nih.govmdpi.com Separation can be achieved on a C8 or C18 column with a mobile phase typically consisting of an acidic aqueous buffer mixed with organic solvents like acetonitrile (B52724) and/or methanol (B129727). nih.govresearchgate.net Quantification is generally performed by measuring the peak area at a specific UV wavelength, such as 228 nm or 254 nm. nih.govresearchgate.net The reliability of these HPLC methods is confirmed through rigorous validation, assessing parameters like linearity, precision, accuracy, and specificity. nih.govresearchgate.net
Below is a table summarizing typical parameters for HPLC analysis of Diflunisal:
Table 1: HPLC Method Parameters for Diflunisal Analysis| Parameter | Example 1 nih.gov | Example 2 researchgate.net |
|---|---|---|
| Stationary Phase (Column) | Zorbax SB-C8 (4.6×250 mm, 5 μm) | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 0.05 M Phosphoric Acid, Acetonitrile, Methanol (40:48:12 v/v/v) | Phosphate (B84403) buffer (pH 4.0, 0.05M), Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection Wavelength | 228 nm | 254 nm |
| Retention Time | ~7.9 min | Not Specified |
| Linearity Range | 5–100 µg/mL | 5–30 µg/mL |
| Correlation Coefficient (r²) | >0.9998 | Not Specified |
Liquid Chromatography–Mass Spectrometry (LC-MS)
Liquid Chromatography–Mass Spectrometry (LC-MS) offers superior selectivity and sensitivity, making it an invaluable tool for determining diflunisal, especially in complex biological matrices like human plasma. nih.govoup.com This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. nih.gov
A reliable LC-MS/MS method has been developed for the selective determination of diflunisal in the presence of its glucuronide metabolites. nih.govoup.com The analysis is often performed on a reversed-phase column (e.g., ODS 3V) under isocratic conditions with a mobile phase containing acetonitrile and an ammonium (B1175870) formate (B1220265) buffer. oup.comresearchgate.net Detection is achieved using tandem mass spectrometry, typically operating in negative ionization and multiple reaction monitoring (MRM) mode, which enhances specificity. nih.govoup.com This methodology allows for very low limits of detection and quantification, often in the range of 0.10 µg/mL and 1.00 µg/mL, respectively. nih.govoup.com The high sensitivity of LC-MS requires only a small volume of plasma for analysis. nih.govresearchgate.net
Table 2: LC-MS Method Parameters for Diflunisal Analysis in Human Plasma
| Parameter | Research Finding oup.com |
|---|---|
| Sample Volume | 50 µL |
| Extraction | Solid-Phase Extraction (SPE) |
| Chromatographic Column | Prodigy ODS 3V (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile, 5 mM Ammonium Formate (45:55, v/v) |
| Flow Rate | 0.60 mL/min |
| Ionization Mode | Negative Ionization |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linear Dynamic Range | 1.00–160 µg/mL |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Limit of Quantitation (LOQ) | 1.00 µg/mL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC), particularly in its quantitative form as TLC-densitometry, presents a simpler and more economical alternative to HPLC for the determination of diflunisal. alliedacademies.orgalliedacademies.org This method involves spotting the sample on a TLC plate (e.g., silica (B1680970) gel F254) which is then developed in a chamber containing a suitable mobile phase. researchgate.netalliedacademies.org
For the simultaneous analysis of diflunisal and its impurity, biphenyl-4-ol, a mobile phase of toluene-acetone-acetic acid (3.5:6.5:1 by volume) has been used. researchgate.net In another application for analyzing diflunisal with diclofenac sodium, a mobile phase of hexane:ethyl acetate:acetic acid (5:4.8:0.2, by volume) was employed. alliedacademies.org After development, the separated spots are quantified by scanning the plate with a densitometer at a specific wavelength, such as 254 nm or 280 nm. researchgate.netalliedacademies.org The method is validated for linearity, accuracy, and precision according to established guidelines. researchgate.netalliedacademies.org
Table 3: TLC-Densitometry Method Parameters for Diflunisal Analysis
| Parameter | For Diflunisal and Biphenyl-4-ol researchgate.net | For Diflunisal and Diclofenac Sodium alliedacademies.org |
|---|---|---|
| Stationary Phase | Silica gel TLC F254 plates | TLC plates |
| Mobile Phase | Toluene-Acetone-Acetic Acid (3.5:6.5:1 by volume) | Hexane-Ethyl Acetate-Acetic Acid (5:4.8:0.2, by volume) |
| Detection Wavelength | 254 nm | 280 nm |
| Linearity Range (Diflunisal) | 0.5–3 µg/band | Not Specified |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is another separation technique that has been applied to the analysis of diflunisal and other non-steroidal anti-inflammatory drugs (NSAIDs). rjpbcs.comindexcopernicus.com This method separates ions based on their electrophoretic mobility in an electric field. CE methods, such as capillary zone electrophoresis (CZE), are known for their high efficiency, short analysis times, and minimal solvent consumption. researchgate.netnih.gov
For the determination of diflunisal, a CE method with post-column addition of terbium and sensitized lanthanide-ion luminescence detection has been reported. indexcopernicus.com This approach enhances the sensitivity of detection. Other CE methods have been developed for related NSAIDs, often using a buffer solution such as sodium tetraborate. researchgate.netnih.gov The development of CE methods often involves optimizing parameters like the buffer pH and concentration, separation voltage, and injection time to achieve the desired separation and sensitivity. researchgate.net
Spectrophotometric Determination Methods
Spectrophotometric methods are widely used for the quantitative analysis of diflunisal in pharmaceutical formulations due to their simplicity, speed, and cost-effectiveness. ijmca.com These methods are based on the measurement of light absorption by the analyte in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a common technique for diflunisal determination. indexcopernicus.comfabad.org.tr A simple method involves dissolving the drug in a suitable solvent, such as methanol or a sodium hydroxide (B78521) solution, and measuring its absorbance at the wavelength of maximum absorption (λmax). ijmca.comfabad.org.tr For diflunisal, a λmax of 258 nm has been utilized. ijmca.com
However, when diflunisal is present in a mixture with other substances that also absorb UV light, simple UV spectrophotometry may not be sufficient due to spectral overlap. indexcopernicus.comfabad.org.tr In such cases, more advanced derivative and ratio spectra spectrophotometric methods are employed. rjpbcs.comfabad.org.tr First-derivative (1D) and second-derivative (2D) spectrophotometry can resolve overlapping spectra by measuring the derivative of the absorbance with respect to wavelength. fabad.org.tr For example, a 1D-UV spectrophotometric method selected 235.6 nm for the quantification of diflunisal in the presence of the excipient E110. fabad.org.tr Similarly, ratio spectra methods, where the spectrum of the mixture is divided by the spectrum of one of the components, can be used for the simultaneous determination of diflunisal and another drug, like diclofenac sodium. rjpbcs.com
Table 4: UV-Visible Spectrophotometric Method Parameters for Diflunisal Analysis
| Method Type | Solvent | Analytical Wavelength | Linearity Range | Reference |
|---|---|---|---|---|
| Direct UV Spectrophotometry | Trisodium Citrate | 258 nm | 2 - 8 µg/mL | ijmca.com |
| First-Derivative (1D-UV) | Methanol | 235.6 nm | 1.0 - 25.0 µg/mL | fabad.org.tr |
| Second-Derivative (2D-UV) | Methanol | 228.8 nm | 1.0 - 20.0 µg/mL | fabad.org.tr |
| Ratio Spectra Peak-to-Trough | Methanol | 251 and 291 nm | 1.5 - 30 µg/mL | rjpbcs.com |
| Partial Least Squares | 2.5 mM NaOH | 220 – 400 nm | 2.5 – 20 µg/mL | indexcopernicus.com |
Spectrofluorimetry
Spectrofluorimetry offers a highly sensitive and selective approach for the determination of Diflunisal in various matrices. Research has led to the development of methods that leverage both the intrinsic fluorescence of the molecule and its ability to form fluorescent complexes.
A significant method involves first derivative spectrofluorimetry, which allows for the simultaneous determination of Diflunisal and its primary impurity, biphenyl-4-ol. researchgate.net In this technique, Diflunisal is quantified by measuring the analytical signal at a zero-crossing wavelength of 394 nm, a point where the impurity does not interfere. researchgate.netcore.ac.uk The impurity itself is measured directly using zero-order spectrofluorimetry at 334 nm. researchgate.netcore.ac.uk These measurements are typically conducted in a 0.05 M phosphate buffer at a pH of 9, which provides the optimal environment for fluorescence intensity. researchgate.netcore.ac.uk This method has demonstrated linearity over a concentration range of 0.1–0.9 μg/mL for both Diflunisal and its impurity, with a detection limit for Diflunisal of 0.02 μg/mL. researchgate.netcore.ac.uk
Another highly sensitive spectrofluorimetric technique is based on the formation of a ternary complex between Diflunisal, terbium (Tb³⁺), and ethylenediaminetetraacetic acid (EDTA). uoa.gr In an alkaline aqueous solution, this complex exhibits a strong fluorescence with a main emission peak at 547 nm when excited at 284 nm. uoa.gr This method is noted for its exceptional sensitivity, achieving a detection limit of 2.4 pg/L. uoa.gr Its simplicity and high sensitivity make it particularly advantageous for applications in biological fluids, such as serum and urine, without requiring extensive sample pretreatment. uoa.gr
| Parameter | First Derivative Spectrofluorimetry | Ternary Complex Spectrofluorimetry |
| Principle | Measurement at zero-crossing point of impurity | Formation of a fluorescent complex with Terbium and EDTA |
| Solvent/Medium | 0.05 M phosphate buffer (pH 9) researchgate.netcore.ac.uk | Alkaline aqueous solution uoa.gr |
| Excitation λ | Not specified | 284 nm uoa.gr |
| Emission λ | 394 nm (for Diflunisal) researchgate.netcore.ac.uk | 547 nm uoa.gr |
| Linearity Range | 0.1–0.9 μg/mL researchgate.netcore.ac.uk | 0.01–6.00 mg/L (10-6000 µg/L) uoa.gr |
| Detection Limit | 0.02 μg/mL researchgate.netcore.ac.uk | 2.4 pg/L (0.0000024 µg/L) uoa.gr |
Chemometric Spectrophotometry
When analyzing mixtures containing Diflunisal and other spectrally interfering compounds, such as Diclofenac sodium, direct spectrophotometry is often obstructed by severely overlapped absorption spectra. indexcopernicus.com Chemometric-assisted spectrophotometry provides powerful tools to resolve such complex mixtures without the need for chemical separation. indexcopernicus.com Four primary chemometric approaches have been evaluated for this purpose: Classical Least Squares (CLS), Principal Component Regression (PCR), Partial Least Squares (PLS) Regression, and Iterative Target Transformation Factor Analysis (ITTFA). indexcopernicus.comresearchgate.netresearchgate.net
These methods were applied to data obtained from scanning the binary mixture in a 2.5 mM sodium hydroxide solution over a wavelength range of 220–400 nm. indexcopernicus.comjournaljpri.com Wavelengths below 220 nm were generally excluded due to noise. indexcopernicus.com A full factorial experimental design is often used to prepare the concentration data matrix for the calibration set. researchgate.netjournaljpri.com Among the evaluated techniques, the Partial Least Squares (PLS) method was frequently selected and validated as the most suitable for analyzing authentic mixtures and pharmaceutical preparations. indexcopernicus.comresearchgate.net The PLS method demonstrated a linear calibration range for Diflunisal between 2.5 and 20 µg/mL. indexcopernicus.comresearchgate.netjournaljpri.com
| Chemometric Method | Application | Key Findings |
| Classical Least Squares (CLS) | Simultaneous determination of Diflunisal and Diclofenac sodium researchgate.netresearchgate.net | Evaluated alongside other methods. |
| Principal Component Regression (PCR) | Simultaneous determination of Diflunisal and Diclofenac sodium researchgate.netresearchgate.net | Evaluated alongside other methods. |
| Partial Least Squares (PLS) Regression | Simultaneous determination of Diflunisal and Diclofenac sodium researchgate.netresearchgate.net | Selected as the optimal method; linear range for Diflunisal is 2.5–20 µg/mL. indexcopernicus.comjournaljpri.com |
| Iterative Target Transformation Factor Analysis (ITTFA) | Simultaneous determination of Diflunisal and Diclofenac sodium researchgate.netresearchgate.net | Evaluated alongside other methods. |
Electrochemical and Voltammetric Methods
Electrochemical techniques offer a simple, rapid, and cost-effective alternative for the quantification of Diflunisal. Various voltammetric and polarographic methods have been developed and validated for this purpose. nih.govjddtonline.info
One approach utilizes differential pulse polarography (DPP) and differential pulse adsorptive stripping voltammetry (DPAdSV). nih.gov In a Britton-Robinson buffer at pH 7.8, Diflunisal exhibits a peak potential of -0.31 V versus an Ag/AgCl reference electrode. nih.gov The peak current has been shown to have an adsorption characteristic. nih.gov The DPAdSV method is particularly sensitive, with a detection limit of 0.1 µg/mL, compared to 5.0 µg/mL for the DPP method. nih.gov
A more recent development involves square-wave voltammetry (SWV) using a non-modified boron-doped diamond (BDD) electrode. semanticscholar.org The oxidation of Diflunisal on the BDD electrode is an irreversible, diffusion-controlled process. semanticscholar.org The sensitivity of this method can be significantly enhanced by the presence of a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB), in the supporting electrolyte. semanticscholar.org Under optimal conditions—a 0.1 mol/L phosphate buffer solution (pH 2.5) containing 5x10⁻⁵ mol/L CTAB—a linear response for Diflunisal was achieved in the concentration range of 0.05 to 2.0 μg/mL, with a low detection limit of 0.013 μg/mL. semanticscholar.org
| Method | Electrode/Setup | Supporting Electrolyte | Linear Range (µg/mL) | Detection Limit (µg/mL) |
| Differential Pulse Polarography (DPP) | Static Mercury Drop Electrode (SMDE) semanticscholar.org | Britton-Robinson buffer (pH 7.8) nih.gov | 9.0–40.0 nih.gov | 5.0 nih.gov |
| Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) | Static Mercury Drop Electrode (SMDE) semanticscholar.org | Britton-Robinson buffer (pH 7.8) nih.gov | 4.0–30.0 nih.gov | 0.1 nih.gov |
| Square-Wave Voltammetry (SWV) | Boron-Doped Diamond (BDD) Electrode | 0.1 M phosphate buffer (pH 2.5) with CTAB semanticscholar.org | 0.05–2.0 semanticscholar.org | 0.013 semanticscholar.org |
Method Validation and Robustness for Research Applications
For any analytical method to be considered reliable for research, it must undergo rigorous validation to ensure it is fit for its intended purpose. Validation is performed according to established protocols, such as those from the International Conference on Harmonisation (ICH). researchgate.netcore.ac.ukrjpbcs.com Key validation parameters include accuracy, precision, linearity, specificity, robustness, and limits of detection (LOD) and quantitation (LOQ).
Accuracy is the closeness of the test results to the true value. It is often assessed through recovery studies on spiked samples. For instance, the DPAdSV method for Diflunisal showed a mean recovery of 100.02%, and a first derivative spectrofluorimetric method reported a mean percentage recovery of 99.61±0.911. researchgate.netnih.gov
Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). rjpbcs.com Results are typically expressed as the percentage relative standard deviation (%RSD). For a spectrofluorimetric method, the %RSD for repeatability and intermediate precision were found to be 0.268 and 0.224, respectively. researchgate.netcore.ac.uk Voltammetric methods have shown mean variation coefficients as low as 0.24%. nih.gov
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. rjpbcs.com
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. researchgate.net The evaluation of robustness often involves experimental designs, such as factorial or central composite designs, to screen for factors that significantly influence the analytical response. conicet.gov.ar
Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. ijmca.com
Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. ijmca.com
By systematically evaluating these parameters, researchers can ensure that the analytical methodologies employed for this compound research are accurate, precise, and reliable.
Novel Drug Delivery Systems for Diflunisal Sodium
Strategies for Enhanced Formulation and Delivery
Polymeric Nanosponges for Solubility and Controlled Release
Polymeric nanosponges are nano-sized porous structures that can encapsulate poorly water-soluble drugs like Diflunisal (B1670566), thereby improving their solubility and bioavailability. pharmaexcipients.comglobalresearchonline.net These sponges possess a large surface area and numerous nanocavities that facilitate efficient drug loading and offer protection from degradation. pharmaexcipients.comijpda.org The emulsion solvent evaporation method is a common technique for preparing Diflunisal-loaded nanosponges (DIF-NS), which can then be incorporated into a gel base for topical application. pharmaexcipients.com
The porous nature of nanosponges allows for a controlled and sustained release of the encapsulated drug, which helps in maintaining steady plasma levels and minimizing systemic side effects often associated with chronic use of nonsteroidal anti-inflammatory drugs (NSAIDs). pharmaexcipients.comualberta.ca Research has shown that nanosponges provide superior drug-loading capacity compared to other systems like liposomes and nanoemulsions. pharmaexcipients.com They are compatible with both hydrophilic and lipophilic drugs, making them a versatile platform for drug delivery. globalresearchonline.netijpda.org
Key Features of Nanosponges:
Can be formulated into various dosage forms, including topical, parenteral, and oral. ijpda.orgualberta.ca
Non-irritating, non-mutagenic, non-allergic, and nontoxic. globalresearchonline.net
Enhance the stability of the entrapped drug. globalresearchonline.netualberta.ca
Allow for the conversion of liquid substances into solid powders. globalresearchonline.net
| Feature | Description | Reference |
| Drug Loading | High capacity for both hydrophilic and lipophilic drugs due to porous structure. | pharmaexcipients.comglobalresearchonline.net |
| Solubility Enhancement | Increases the bioavailability of poorly soluble drugs like Diflunisal. | pharmaexcipients.comglobalresearchonline.net |
| Controlled Release | Provides sustained release, maintaining steady plasma levels. | pharmaexcipients.comualberta.ca |
| Stability | Protects the encapsulated drug from degradation. | pharmaexcipients.com |
Solid Lipid Nanoparticles for Enhanced Stability
Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids that are biocompatible and biodegradable. nih.govmdpi.com They have emerged as a promising alternative to traditional carriers like liposomes and polymeric nanoparticles, offering improved stability and protection for encapsulated drugs. nih.gov For Diflunisal, SLNs have been developed to enhance its topical delivery for conditions like rheumatoid arthritis. nih.govresearchgate.net
Formulated using techniques such as hot homogenization, Diflunisal-loaded SLNs have a spherical shape and a mean particle size of approximately 124.0 ± 2.07 nm. nih.govresearchgate.net These nanoparticles have demonstrated high stability and are effective in reducing inflammation in animal models. nih.govnih.gov The solid lipid matrix provides a controlled release of the drug and enhances its penetration through the skin. nih.govresearchgate.net
| Parameter | Finding | Reference |
| Mean Particle Size | 124.0 ± 2.07 nm | nih.govresearchgate.net |
| Permeation Flux | 6.30 ± 0.09 µg/cm²/h | researchgate.net |
| Skin Retention | 11.74 ± 0.155 µg/cm² | researchgate.net |
| In Vivo Efficacy | Significant reduction in edema and inflammation in animal models. | nih.govnih.gov |
Liposomal and Ethosomal Formulations
Liposomes and ethosomes are vesicular systems that have been investigated for enhancing the transdermal delivery of Diflunisal. nih.govresearchgate.net Liposomes are vesicles composed of a lipid bilayer, while ethosomes are lipid vesicles containing a high concentration of ethanol (B145695). nih.gov The ethanol in ethosomes provides a more fluid and permeable vesicle, leading to enhanced skin penetration compared to conventional liposomes. nih.govnih.gov
A comparative study evaluated Diflunisal-loaded liposomes, ethosomes with varying ethanol content, and transfersomes. nih.govsci-hub.se The results indicated that ethosomes with 30% ethanol and transfersomes containing sodium deoxycholate showed superior skin permeation and flux compared to liposomal formulations. nih.govsci-hub.se These nanovesicular systems exhibited good entrapment efficiencies (46.73–65.99%) and nanometric vesicle sizes (453.10–796.80 nm). nih.govresearchgate.net When incorporated into hydrogels, these formulations provided sustained drug release and demonstrated significant anti-inflammatory and analgesic effects in vivo. nih.govsci-hub.se
| Formulation | Vesicle Size (nm) | Entrapment Efficiency (%) | Zeta Potential (mV) | Reference |
| Liposomes | 796.80 | 65.99 | -45.40 | nih.govsci-hub.se |
| Ethosomes (10% Ethanol) | 650.20 | 46.73 | -60.10 | nih.govsci-hub.se |
| Ethosomes (30% Ethanol) | 580.40 | 58.21 | -75.80 | nih.govsci-hub.se |
| Ethosomes (50% Ethanol) | 453.10 | 50.34 | -86.90 | nih.govsci-hub.se |
Mesoporous Silicate (B1173343) Matrices
Mesoporous silicate matrices, such as those based on aluminosilicates, have been explored as potential carriers for the modified release of NSAIDs, including Diflunisal. nih.govtandfonline.com These materials possess a high surface area and a porous structure that allows for the entrapment of drug molecules. nih.govnih.gov The drug is loaded into the matrix through a soaking procedure, and its release can be controlled under conditions that mimic biological fluids. nih.govtandfonline.com
Studies have shown that mesoporous silicate matrices can effectively trap Diflunisal and release it in a modified manner. nih.govtandfonline.com For instance, a Diflunisal-loaded system was found to release only 20% of its drug content in a simulated stomach environment, which could help in reducing gastrointestinal side effects associated with oral administration. nih.gov The high affinity of these matrices for water also suggests good biocompatibility. nih.govtandfonline.com Further research has investigated APTES-modified mesoporous silicas (SBA-15), which demonstrated a high adsorption capacity for Diflunisal and improved its dissolution kinetics. researchgate.net
| Matrix Type | Adsorption Capacity (mg/g) | Key Finding | Reference |
| Aluminosilicate | Not specified | Offers potential for modified drug release. | nih.govtandfonline.com |
| APTES-modified SBA-15 | 217.4 | Best fit with Langmuir isotherm model, spontaneous adsorption. | researchgate.net |
Nanoemulgels for Topical Application
Nanoemulgels are innovative topical drug delivery systems that combine the advantages of nanoemulsions and gels. tandfonline.comnih.gov They are designed to enhance the skin permeation of drugs like Diflunisal for localized anti-inflammatory effects. tandfonline.comresearchgate.net Typically, a nanoemulsion containing the drug is prepared and then incorporated into a gelling agent. nih.govresearchgate.net
Research on a Diflunisal-loaded nanoemulgel demonstrated significantly enhanced in vitro skin permeation compared to a standard Diflunisal formulation. tandfonline.comnih.gov The study involved preparing nanoemulsions of both Diflunisal and a solubility-enhanced Diflunisal inclusion complex (DIF-IC). nih.govresearchgate.net These were then formulated into nanoemulgels using different gelling agents, with xanthan gum proving to be the most effective. tandfonline.comnih.gov The optimized nanoemulgel formulation showed superior in vivo anti-inflammatory activity in various animal models. tandfonline.comresearchgate.net
| Formulation Component | Detail | Reference |
| Gelling Agents Used | Carboxymethylcellulose sodium (CMC-Na), Sodium alginate (Na-ALG), Xanthan gum (XG) | tandfonline.comnih.gov |
| Optimized Gelling Agent | Xanthan gum (XG) | tandfonline.comnih.gov |
| Key Outcome | DIF-IC-based nanoemulgel with XG showed the best performance for topical anti-inflammatory treatment. | tandfonline.comnih.gov |
Transethosomes for Transdermal Delivery
Transethosomes are a type of ultradeformable vesicle that combines the characteristics of transfersomes and ethosomes, designed to enhance drug penetration through the skin's stratum corneum. innovareacademics.in This delivery system is particularly promising for lipophilic drugs like Diflunisal, which has a log P of 4.44, making it a suitable candidate for topical application to avoid gastrointestinal side effects. innovareacademics.in
The preparation of Diflunisal transethosomes often involves the thin-film hydration method, followed by optimization of sonication parameters to achieve the desired vesicle size and polydispersity index (PDI). innovareacademics.inresearchgate.net Studies have focused on optimizing the formulation by varying the type and concentration of edge activators, such as Span 20 and Span 80. innovareacademics.inresearchgate.net A formulation containing 0.75% Span 80 was found to produce the most favorable characteristics, including a small vesicle size (75.32 nm), high entrapment efficiency (75.66%), and a high deformability index (40.45). innovareacademics.inresearchgate.net These properties make transethosomes a highly promising carrier for the transdermal delivery of Diflunisal. innovareacademics.ininnovareacademics.in
| Formulation (Edge Activator) | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Deformability Index | Reference |
| F4 (0.75% Span 80) | 75.32 | 0.247 | -32.93 | 75.66 | 40.45 | innovareacademics.inresearchgate.net |
| F2 (0.75% Span 20) | Not specified | Not specified | Not specified | 76.99 ± 0.89 | Not specified | researchgate.net |
In Vitro Release and Permeation Studies of Advanced Formulations
In vitro studies are crucial for evaluating the performance of new diflunisal sodium formulations. These tests measure the rate at which the drug is released from its carrier (release studies) and its ability to pass through biological membranes (permeation studies).
Research into various advanced formulations has demonstrated significant improvements in the release and permeation profiles of diflunisal. For instance, solid dispersions of diflunisal with polymers like Eudragit and polyvinylpyrrolidone (B124986) (PVP) have shown higher dissolution rates compared to the drug in its pure form. mdpi.com The release can be modulated based on the drug-to-polymer ratio and the specific polymer used, allowing for pH-dependent or time-dependent release profiles. mdpi.comresearchgate.net
Transdermal delivery systems, such as transethosomes, have also been developed to enhance skin permeation. A study on a diflunisal transethosome formulation containing Span 80 as an edge activator reported favorable characteristics, including a small vesicle size (75.32 nm), high entrapment efficiency (75.66%), and a significant deformability index (40.45), making it a promising candidate for transdermal delivery. researchgate.net Another study highlighted that lipogels could achieve a high permeability level of 210.8 µg cm⁻² h⁻¹. mdpi.com Furthermore, the use of polyamidoamine (PAMAM) dendrimers as complexing agents was found to increase the transdermal bioavailability of diflunisal by 2.48-fold in rat skin studies. mdpi.com
The table below summarizes findings from various in vitro release and permeation studies on advanced diflunisal formulations.
| Formulation Type | Key Findings | Reference |
| Transethosomes | Vesicle size of 75.32 nm, entrapment efficiency of 75.66%, and deformability index of 40.45 were achieved with a formulation using Span 80. researchgate.net | researchgate.net |
| Lipogel (LO1) | Demonstrated a high permeability level of 210.8 µg cm⁻² h⁻¹ through human skin. mdpi.com | mdpi.com |
| Dendrimer Complexes | Led to a 2.48-fold increase in drug level in blood, indicating enhanced transdermal bioavailability across rat skin. mdpi.com | mdpi.com |
| Solid Lipid Nanoparticles (SLNs) | Showed a significant difference in permeation flux and skin retention compared to conventional cream and aqueous dispersions. mdpi.com | mdpi.com |
| Cyclodextrin Complexes | Increased the release rate of diflunisal by 15–28-fold compared to the pure drug. The complex with Hydroxypropyl β-Cyclodextrin and Poloxamer-188 showed the highest solubility. mdpi.com | mdpi.com |
Formulation Optimization Techniques (e.g., Central Composite Design)
Formulation optimization is a critical step in developing effective drug delivery systems. Statistical methods like the Design of Experiments (DoE) are employed to systematically study the effect of different formulation variables on the final product's characteristics. Central Composite Design (CCD) is a widely used response surface methodology for this purpose. rjptonline.orgnih.gov
CCD allows for the efficient investigation of the effects of multiple independent variables (e.g., polymer concentration, surfactant level) on a set of dependent variables or responses (e.g., particle size, entrapment efficiency, drug release rate). rjptonline.orgrjptonline.orgmdpi.com The design typically consists of factorial points, axial points, and a central point, which helps in fitting a quadratic model to the data. nih.gov This model can then be used to identify the optimal formulation composition with desired properties. rjptonline.org
For example, in the development of sustained-release microsponges for Diclofenac (B195802) Sodium, a CCD was used to study the effect of the polymer-to-drug ratio and polyvinyl alcohol concentration on entrapment efficiency and production yield. rjptonline.org Similarly, CCD was applied to optimize a solid dispersion formulation of Fluvastatin sodium, examining the drug-to-polymer ratio and surfactant concentration to achieve desired release profiles (T50% and Q90%) and drug content. rjptonline.org This approach saves time and resources compared to traditional one-variable-at-a-time experiments and provides a deeper understanding of the interactions between formulation components. nih.gov
The table below illustrates a typical experimental layout for a Central Composite Design with two independent factors.
| Experimental Run | Factor 1 (e.g., Drug:Polymer Ratio) | Factor 2 (e.g., Surfactant Conc. %) | Response 1 (e.g., Entrapment Efficiency %) | Response 2 (e.g., Drug Release at 8h %) |
| 1 | -1 | -1 | Data | Data |
| 2 | +1 | -1 | Data | Data |
| 3 | -1 | +1 | Data | Data |
| 4 | +1 | +1 | Data | Data |
| 5 | -α | 0 | Data | Data |
| 6 | +α | 0 | Data | Data |
| 7 | 0 | -α | Data | Data |
| 8 | 0 | +α | Data | Data |
| 9 | 0 | 0 | Data | Data |
| 10 | 0 | 0 | Data | Data |
| 11 | 0 | 0 | Data | Data |
| 12 | 0 | 0 | Data | Data |
| 13 | 0 | 0 | Data | Data |
Note: This table is a representative example of a CCD layout. The levels (-α, -1, 0, +1, +α) correspond to specific values of the factors being studied.
Targeted Delivery Approaches (e.g., Colon-Specific Systems)
Targeted drug delivery aims to deliver a medication to a specific site in the body, which is particularly beneficial for treating local diseases or for drugs that are degraded in the upper gastrointestinal (GI) tract. mdpi.comcore.ac.uk The colon is an attractive target for delivering drugs like diflunisal for managing local conditions such as inflammatory bowel disease or colon cancer. researchgate.netresearchgate.net
One of the primary strategies for colon targeting is the use of pH-sensitive polymer coatings. mdpi.com The pH of the GI tract varies from highly acidic in the stomach (pH 1-2.5) to slightly acidic or neutral in the small intestine (pH 5.5-6.8) and becomes slightly alkaline in the colon (pH 6.4-7.0). researchgate.net Polymers like Eudragit® S100 are designed to dissolve at a pH of 7 or higher, thus remaining intact through the stomach and small intestine and releasing the drug only upon reaching the colon. mdpi.comresearchgate.net
A study focused on developing a colon-specific delivery system for diflunisal utilized a combination of pH-dependent and time-dependent polymers. researchgate.net Solid dispersions were prepared using Eudragit S100 (a pH-dependent polymer) and Eudragit RS100 (a time-dependent polymer). researchgate.netresearchgate.net The combination approach was found to be superior to systems relying on either pH or time alone. researchgate.net The most successful formulation, with a Diflunisal:Eudragit S100:Eudragit RS100 ratio of 2:3:1, effectively minimized drug release in the upper GI tract while maximizing it in the colon. researchgate.netresearchgate.net This targeted approach can enhance therapeutic outcomes and reduce systemic side effects. core.ac.uk
The following table presents the in vitro drug release data from the optimized colon-specific diflunisal formulation at different pH values, simulating the transit through the GI tract. researchgate.netresearchgate.net
| Simulated GI Region | pH | Cumulative Drug Release (%) |
| Stomach | 1.2 | 0.22 ± 0.03 |
| Intestine | 7.4 | 26.29 ± 0.91 |
| Colon | 6.8 | 77.59 ± 1.79 |
Exploration of Novel Therapeutic Applications of Diflunisal Sodium in Preclinical Research
Amyloidosis Research
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease caused by the misfolding of the TTR protein. nih.gov Normally, TTR circulates as a stable homotetramer, but dissociation into monomers is the rate-limiting step in the formation of insoluble amyloid fibrils that accumulate in tissues, particularly the nerves and heart. nih.govjacc.orgahajournals.org Preclinical studies have identified diflunisal (B1670566) as a potent kinetic stabilizer of the TTR tetramer, positioning it as a repurposed therapeutic candidate for ATTR. nih.govahajournals.org
Transthyretin Amyloid Fibril Formation Inhibition
In vitro studies have consistently demonstrated that diflunisal effectively inhibits the formation of TTR amyloid fibrils. mdpi.commdpi.com This inhibition is achieved by stabilizing the native tetrameric structure of TTR, which prevents its dissociation into amyloidogenic monomers. jacc.org This mechanism has been shown to be effective for both wild-type TTR and several of the most common disease-associated TTR variants, including Val30Met, Val122Ile, Thr60Ala, Leu58His, and Ile84Ser. mdpi.com The ability of diflunisal to prevent fibril formation at acidic pH, a condition that promotes TTR dissociation, further substantiates its role as a potent inhibitor of amyloidogenesis in preclinical models. acs.orgnih.gov
Stabilization of Transthyretin Tetramer in Preclinical Models
Diflunisal exhibits a high binding affinity for the two thyroxine-binding sites on the TTR tetramer. mdpi.comuspharmacist.com This binding kinetically stabilizes the ground state of the protein, increasing the energy barrier for tetramer dissociation. acs.orgnih.gov Biophysical studies have revealed that this stabilization is dramatic, significantly slowing the rate of dissociation over extended periods. acs.orgnih.gov In healthy human volunteers, oral administration of diflunisal led to serum concentrations sufficient to bind to TTR tetramers, slow their dissociation, and reduce in vitro fibrillization, confirming its stabilizing effect. mdpi.com This stabilization is a critical first step in preventing the amyloid cascade and has been observed across multiple preclinical evaluations. ahajournals.org
Below is a table summarizing the binding characteristics of Diflunisal with Transthyretin (TTR) as observed in preclinical studies.
| Stabilizer | Binding Target | Dissociation Constants (Kd) | Effect on TTR |
| Diflunisal | Transthyretin (TTR) Tetramer | Kd1: ~75 nM, Kd2: ~1500 nM (Negative Cooperativity) mdpi.com | Binds to thyroxine-binding sites, kinetically stabilizing the tetramer and inhibiting dissociation into monomers. ahajournals.orgmdpi.comacs.org |
Molecular Mechanisms of Anti-Amyloidogenic Activity
The anti-amyloidogenic activity of diflunisal is rooted in its molecular interaction with the TTR protein. The dissociation of the TTR tetramer into monomers is the required, rate-limiting step for amyloid fibril formation. jacc.orgacs.org Diflunisal functions as a "kinetic stabilizer" by binding within the central channel of the TTR tetramer, where thyroxine normally binds. mdpi.comuspharmacist.com
X-ray crystallography studies suggest that diflunisal can occupy the binding sites in two different orientations. acs.orgnih.gov This binding strengthens the interactions at the dimer-dimer interface, making the tetramer more resistant to dissociation into its monomeric subunits. ahajournals.org By raising the kinetic barrier for this dissociation, diflunisal effectively traps the protein in its native, non-pathogenic tetrameric state, thereby preventing the initiation of the amyloidogenic cascade. acs.orgnih.gov This ground-state stabilization is the core molecular mechanism behind its potent inhibition of TTR amyloidogenesis. acs.org
Anticancer Research
Beyond its role in protein stabilization, preclinical research has identified a novel mechanism for diflunisal as an anticancer agent. This activity appears to be independent of its classic NSAID function and instead involves the epigenetic regulation of gene expression critical for cancer cell survival. nih.govelifesciences.org
Inhibition of Cancer Cell Proliferation in Vitro
Diflunisal has been shown to suppress the growth of various cancer cell lines in vitro. nih.govfebscongress.org While free diflunisal showed limited activity in some studies (IC50 > 100 µM), its derivatives and specific formulations have demonstrated significant cytotoxicity. mdpi.comfebscongress.org For instance, certain diflunisal-thiosemicarbazide derivatives displayed potent anti-tumorigenic activity against the PC-3 prostate cancer cell line, with IC50 values as low as 11.7 µM. mdpi.com Other studies have noted that at concentrations between 0.4–0.8 mM, diflunisal alone can exert a clear inhibitory effect on the proliferation of acute myeloid leukemia (AML) cell lines. nih.gov
A key discovery was that diflunisal acts as a potent inhibitor of the p300 lysine (B10760008) acetyltransferase. nih.govelifesciences.org This inhibition was found to be more potent than that of its parent compound, salicylate (B1505791). nih.govkyoto-u.ac.jp By blocking the activity of p300, diflunisal can suppress the growth of p300-dependent cancer cells. nih.gov
Induction of Apoptosis in Leukemia Cell Lines (e.g., AML1-ETO Dependent)
A significant focus of preclinical anticancer research on diflunisal has been on leukemia, particularly subtypes dependent on the AML1-ETO fusion protein, which results from the t(8;21) translocation in acute myelogenous leukemia. nih.govelifesciences.org The survival and proliferation of these leukemia cells are dependent on the activity of the p300 acetyltransferase, which acetylates the AML1-ETO oncoprotein. nih.gov
In vitro studies have shown that diflunisal treatment of AML1-ETO-expressing leukemia cells (such as Kasumi-1) leads to a dose-dependent increase in apoptosis, or programmed cell death. nih.govkyoto-u.ac.jp This is evidenced by an increase in Annexin V staining and a growing sub-G1 cell fraction in cell cycle analysis, which are hallmarks of apoptosis. kyoto-u.ac.jp The mechanism involves diflunisal competing with acetyl-CoA at the catalytic site of p300, leading to decreased acetylation of AML1-ETO and the induction of apoptosis. nih.govfrontiersin.org This pro-apoptotic effect was further confirmed in in vivo preclinical models, where oral administration of diflunisal suppressed the growth of AML1-ETO leukemia cell xenografts in mice. nih.govelifesciences.org
The table below summarizes the in vitro effects of Diflunisal on specific leukemia cell lines from preclinical findings.
| Cell Line | Cancer Type | Key Molecular Target | Observed Effect |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | p300 / AML1-ETO nih.gov | Inhibition of proliferation, induction of apoptosis. nih.govkyoto-u.ac.jp |
| AE9a | Murine Leukemia Model | p300 / AML1-ETO nih.gov | Inhibition of proliferation. nih.gov |
| THP-1, U937, KG-1 | Acute Myeloid Leukemia (AML) | General Proliferation | Inhibition of proliferation at concentrations of 0.4–0.8 mM. nih.gov |
In Vivo Antitumor Activity in Preclinical Cancer Models (e.g., mice)
Preclinical studies have demonstrated the potential of diflunisal as an anticancer agent. In a notable in vivo study using a xenograft model, severe combined immunodeficiency (SCID) mice were inoculated with Kasumi-1 cells, a human acute myeloid leukemia (AML) cell line. nih.gov Three weeks post-inoculation, the mice were treated orally with diflunisal. The results indicated a dose-dependent reduction in tumor volumes. nih.gov Specifically, mice treated with a higher dose of diflunisal showed that most of the tumors had disappeared after three weeks of treatment. nih.gov These findings suggest that diflunisal can inhibit the growth of leukemia cells in vivo. nih.gov The study points to the inhibition of the p300 enzyme as a mechanism for this anticancer activity, which induces apoptosis in the cancer cells. nih.gov
| Preclinical In Vivo Antitumor Study of Diflunisal | |
| Animal Model | Severe Combined Immunodeficiency (SCID) mice |
| Cancer Cell Line | Kasumi-1 (human acute myeloid leukemia) |
| Treatment | Oral diflunisal |
| Key Findings | Dose-dependent reduction in tumor volume. nih.gov |
| Disappearance of most tumors at the higher dose after 3 weeks. nih.gov | |
| Proposed Mechanism | Inhibition of p300 enzyme, leading to apoptosis. nih.gov |
Anti-Virulence Strategies
Diflunisal has emerged as a promising agent in anti-virulence therapy, which aims to disarm pathogens rather than kill them directly. This approach may reduce the selective pressure for antibiotic resistance.
A significant body of preclinical research has focused on diflunisal's ability to inhibit the production of virulence factors in Staphylococcus aureus (S. aureus). This is primarily achieved by targeting the accessory gene regulator (agr) quorum-sensing system, which controls the expression of numerous toxins and virulence factors. nih.govnih.gov Studies have shown that diflunisal can attenuate virulence through interactions with global regulatory systems. escholarship.orgnih.gov
Kinetic studies in both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of S. aureus revealed that diflunisal induces the expression of sigB. escholarship.orgnih.govresearchgate.net This is accompanied by a significant inhibition of RNAIII expression, which is a key effector of the agr system. escholarship.orgnih.gov The downstream effect is a marked reduction in the expression of genes encoding key virulence factors, such as hla (alpha-hemolysin) and sspA (V8 protease). escholarship.orgnih.govresearchgate.net This modulation of gene expression leads to a durable suppression of associated virulence phenotypes like hemolysis and proteolysis, without affecting bacterial growth rates. nih.govresearchgate.net
Consistent with its ability to block virulence factor production, diflunisal has been shown to protect host cells from damage caused by bacterial toxins. In vitro studies demonstrated that diflunisal potently inhibits cytotoxicity towards both murine and human osteoblasts (bone-forming cells) caused by secreted S. aureus toxins. nih.govresearchgate.net This protective effect is independent of any direct impact on bacterial growth. nih.govresearchgate.net
In one experiment, MC3T3 murine osteoblastic cells were exposed to supernatants from S. aureus cultures that had been grown with diflunisal. The results showed a significant increase in osteoblast viability compared to cells exposed to supernatants from untreated bacteria, highlighting diflunisal's ability to neutralize the pathogen's cytotoxic potential at its source. researchgate.net Interestingly, treating the host cells directly with diflunisal did not prevent cytotoxicity from pre-formed S. aureus toxins, confirming that the drug's primary action is on the bacterium's ability to produce these toxins. researchgate.netresearchgate.net
| Effect of Diflunisal on S. aureus-Induced Host Cell Cytotoxicity | |
| Host Cell Model | MC3T3 murine osteoblastic cells. researchgate.net |
| Pathogen | Staphylococcus aureus. researchgate.net |
| Experimental Setup | Host cells were intoxicated with concentrated supernatant from S. aureus grown with or without diflunisal. researchgate.net |
| Outcome | Diflunisal potently inhibited osteoblast cytotoxicity caused by S. aureus secreted toxins. nih.govresearchgate.net |
| Key Observation | The protective effect is due to the inhibition of virulence factor production by the bacteria, not a direct effect on the host cell's response to toxins. researchgate.netresearchgate.net |
The anti-virulence properties of diflunisal translate into significant protective effects on bone tissue in preclinical models of infection. In murine models of S. aureus osteomyelitis (bone infection), diflunisal has been shown to limit skeletal cell death and cortical bone destruction. nih.govescholarship.org
The pathogenesis of staphylococcal osteomyelitis involves significant bone destruction mediated by agr-regulated virulence factors. nih.govnih.gov By inhibiting the agr system, diflunisal effectively reduces this pathogen-induced bone damage. nih.govresearchgate.net One study demonstrated that the local delivery of diflunisal using a drug-eluting, bioresorbable foam significantly limited bone destruction during an active S. aureus osteomyelitis infection in mice. nih.govresearchgate.net This suggests that diflunisal could serve as a valuable adjunctive therapy to traditional antibiotics for osteomyelitis, by protecting the bone from the pathogen's destructive toxins. nih.govnih.gov
Reduction of Pathogen-Induced Host Cell Cytotoxicity in Preclinical Models
Other Emerging Preclinical Therapeutic Avenues (e.g., Antibacterial Activity)
Beyond its anti-virulence and antitumor potential, research has explored other applications for diflunisal, including its direct antibacterial properties. While diflunisal itself does not typically affect S. aureus growth at concentrations where it inhibits virulence, some studies have shown it can reduce biofilm formation on its own. frontiersin.org In one study, diflunisal alone significantly reduced S. aureus biofilm formation by over 50%. frontiersin.org
Furthermore, research into chemical analogs of diflunisal has yielded compounds with interesting antibacterial profiles. A study on newly synthesized diflunisal aza-analogs found that while they did not possess cytotoxic activity, ten of the analogs exhibited notable antibacterial activity. rsc.orgresearchgate.net These compounds were found to sensitize several bacterial species, including S. aureus, Streptococcus pyogenes, Enterococcus faecium, and Pseudomonas aeruginosa, to the effects of beta-lactam antibiotics and protein synthesis inhibitors. rsc.orgresearchgate.net This suggests a potential role for diflunisal-related compounds as adjuvants to enhance the efficacy of existing antibiotics. researchgate.net
Comparative Research on Diflunisal Sodium in Experimental Settings
Comparative Mechanistic Studies with Salicylate (B1505791) Derivatives (e.g., Aspirin (B1665792), Salicylate)
Diflunisal (B1670566), a difluorophenyl derivative of salicylic (B10762653) acid, exhibits distinct mechanistic differences from its parent compound, salicylate, and the widely used acetylsalicylic acid (aspirin). nih.govijclinmedcasereports.com While all three are classified as salicylates, their interactions with key enzymes and cellular pathways vary significantly.
A primary target for these drugs is the cyclooxygenase (COX) enzyme, which is crucial for prostaglandin (B15479496) synthesis. patsnap.com Aspirin is well-known for its irreversible inhibition of COX enzymes through covalent acetylation. nih.gov This inhibition is time-dependent and significantly more potent against COX in human platelets compared to sheep seminal vesicles. nih.gov In contrast, diflunisal acts as a reversible, competitive inhibitor of COX, meaning it does not form a covalent bond with the enzyme. nih.govnih.gov Its inhibition is not time-dependent, and it inhibits COX from both human platelets and sheep seminal vesicles with similar potency. nih.gov Although it acts at a site similar to aspirin, its reversible nature results in a comparatively lower inhibition of platelet function. nih.gov
Recent studies have unveiled another layer of mechanistic differentiation. Both salicylate and diflunisal have been shown to inhibit the lysine (B10760008) acetyltransferase activity of CREB-binding protein (CBP) and p300 by directly competing with acetyl-Coenzyme A at the catalytic site. nih.govkyoto-u.ac.jp This epigenetic regulatory mechanism is independent of COX inhibition. elifesciences.org Notably, diflunisal is a more potent inhibitor of p300 than salicylate. nih.govkyoto-u.ac.jp This inhibitory action on CBP/p300 has been linked to the suppression of growth in certain leukemia cell lines. nih.gov
Table 1: Mechanistic Comparison of Diflunisal and Aspirin
| Feature | Diflunisal | Aspirin |
|---|---|---|
| COX Inhibition | Reversible, competitive nih.govnih.gov | Irreversible, covalent acetylation nih.gov |
| Time-Dependent Inhibition | No nih.gov | Yes nih.gov |
| Platelet vs. SSV COX Potency | Equal potency nih.gov | 37-fold more potent on platelet COX nih.gov |
| CBP/p300 Inhibition | Potent inhibitor nih.govkyoto-u.ac.jp | Less potent than Diflunisal nih.gov |
Differentiation from Other Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level
Diflunisal is classified as a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 isoforms. patsnap.comnih.gov However, its molecular interactions and resulting biological effects distinguish it from other members of this class.
The primary mechanism of action for most NSAIDs is the inhibition of prostaglandin synthesis via the arachidonic acid pathway. nih.govt3db.ca While diflunisal shares this general mechanism, its chemical structure, a salicylic acid derivative with a difluorophenyl group, sets it apart. nih.gov This structural difference prevents its conversion to salicylic acid in vivo. ijclinmedcasereports.com
Beyond COX inhibition, diflunisal's interaction with other cellular targets has been a subject of research. As mentioned, diflunisal inhibits CBP/p300 acetyltransferase activity. nih.govelifesciences.org In comparative studies, other NSAIDs like acetaminophen (B1664979) and indomethacin (B1671933) did not show this inhibitory activity. elifesciences.org This suggests a unique molecular action for diflunisal and salicylate that is not common to all NSAIDs. elifesciences.org
Furthermore, in metabolic studies, diflunisal was found to have no effect on lactate (B86563) secretion in acute myeloid leukemia (AML) cells, unlike diclofenac (B195802), another NSAID, which significantly decreased it. frontiersin.org However, at higher concentrations, diflunisal did inhibit oxidative phosphorylation (OXPHOS). frontiersin.org This indicates that even within the NSAID class, there are significant differences in how individual drugs affect cellular metabolism. frontiersin.org
Table 2: Molecular Differentiation of Diflunisal from Other NSAIDs
| Molecular Target/Action | Diflunisal | Other NSAIDs (Examples) |
|---|---|---|
| COX Inhibition | Non-selective (COX-1 and COX-2) patsnap.comnih.gov | Varies: Non-selective (Ibuprofen, Naproxen) or COX-2 selective (Celecoxib) nih.govwikipedia.org |
| CBP/p300 Inhibition | Yes nih.govelifesciences.org | No (Acetaminophen, Indomethacin) elifesciences.org |
| Effect on Lactate Secretion (in AML cells) | No effect frontiersin.org | Decreased by Diclofenac frontiersin.org |
| In Vivo Metabolism | Not metabolized to salicylic acid ijclinmedcasereports.com | Varies by drug |
Comparative Analysis of Novel Delivery Systems Performance
Due to diflunisal's poor water solubility and photosensitivity, research has focused on developing novel delivery systems to enhance its therapeutic efficacy and reduce potential side effects. mdpi.com These systems aim to improve transdermal delivery and provide controlled release.
A comparative study evaluated liposomes, ethosomes, and transfersomes for the transdermal delivery of diflunisal. researchgate.netsci-hub.se Ethosomes (containing 30% ethanol) and transfersomes (with sodium deoxycholate as an edge activator) demonstrated superior permeation and flux across the skin compared to conventional liposomes. researchgate.netsci-hub.se Nanovesicular hydrogels incorporating these carriers showed more sustained release than their corresponding dispersions. researchgate.netsci-hub.se
Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have also been explored. mdpi.com SLNs have shown high stability and did not cause any histopathological issues. mdpi.com A significant difference in permeation flux and skin retention was observed for diflunisal-loaded SLN dispersion and gel compared to a conventional cream and a simple aqueous dispersion. mdpi.com NLCs, a second generation of lipid nanoparticles, are designed to have improved stability and drug loading capacity over SLNs. nih.gov
Other investigated systems include polyamidoamine (PAMAM) dendrimers, which increased transdermal drug bioavailability by 2.48-fold compared to a diflunisal suspension. mdpi.com Cyclodextrin complexes have also been shown to significantly increase the release rate of diflunisal, with a hydroxypropyl-β-cyclodextrin and Poloxamer-188 complex demonstrating the highest solubility. mdpi.com
Table 3: Performance of Novel Delivery Systems for Diflunisal
| Delivery System | Key Findings | Reference |
|---|---|---|
| Ethosomes and Transfersomes | Superior skin permeation and flux compared to liposomes. researchgate.netsci-hub.se Sustained release from hydrogel formulations. researchgate.netsci-hub.se | researchgate.netsci-hub.se |
| Solid Lipid Nanoparticles (SLNs) | Enhanced permeation flux and skin retention compared to conventional cream. mdpi.com High stability. mdpi.com | mdpi.com |
| Polyamidoamine (PAMAM) Dendrimers | 2.48-fold increase in transdermal bioavailability compared to suspension. mdpi.com | mdpi.com |
| Cyclodextrin Complexes | 15- to 28-fold increase in diflunisal release rate with hydrophilic polymers. mdpi.com | mdpi.com |
| Polymeric Nanosponges | Efficient encapsulation and improved solubility of diflunisal. pharmaexcipients.com | pharmaexcipients.com |
Future Directions and Emerging Research Avenues for Diflunisal Sodium
Integration of Multi-Omics Data in Mechanistic Studies
The future of understanding diflunisal's complete mechanism of action lies in the integration of multi-omics data. This approach combines genomics, proteomics, and metabolomics to create a comprehensive picture of the drug's biological effects.
Genomics and Pharmacogenomics: Studies have already shown that genetic variations can influence the metabolism of diflunisal (B1670566), affecting the formation of its sulfate (B86663) and glucuronide conjugates. Future research will likely delve deeper, using genome-wide association studies (GWAS) to identify specific genetic markers that predict patient response or susceptibility to off-target effects. This can help in personalizing therapy and understanding the full spectrum of proteins that interact with diflunisal.
Proteomics: Proteomic studies are crucial for understanding how diflunisal affects the entire protein landscape (proteome) of a cell or tissue. For instance, in the context of ATTR amyloidosis, proteome profiling of plasma can reveal changes in key proteins and pathways beyond just TTR, such as those related to inflammation and the complement system. dntb.gov.ua Future studies will use advanced mass spectrometry to analyze tissues and biofluids from preclinical models treated with diflunisal, identifying novel protein targets and downstream signaling pathways. This could uncover why diflunisal shows efficacy in such diverse conditions as amyloidosis and certain cancers.
Metabolomics: Metabolomic analysis provides a snapshot of the metabolic changes within a cell or organism following drug administration. nih.govnih.gov Preclinical studies comparing the metabolic fingerprints of cells treated with diflunisal versus its more potent derivatives have demonstrated that this technique can offer mechanistic insights even before a pharmacological effect is observed. nih.gov By analyzing the shifts in metabolites like glucose, lipids, and amino acids, researchers can map the metabolic networks altered by diflunisal, potentially explaining its antiproliferative or antiviral activities. nih.govnih.gov
The true power will come from integrating these datasets. For example, a genomic variation might be linked to an altered protein level (proteomics), which in turn leads to a specific metabolic signature (metabolomics) that correlates with drug efficacy. This multi-layered view is essential for a holistic understanding of diflunisal's action.
Development of Advanced Computational Models for Drug Design and Prediction
Computational modeling is becoming an indispensable tool in pharmacology, accelerating drug discovery and providing insights at a molecular level. For diflunisal, these models are being used to design new derivatives and predict their behavior.
In Silico Screening and Molecular Docking: Computational techniques are at the forefront of identifying new uses for existing drugs. An in silico screen, for example, first predicted that diflunisal could inhibit the Agr-mediated quorum sensing system in Staphylococcus aureus, a key driver of its virulence. nih.gov Molecular docking studies simulate the interaction between a drug and its protein target. This has been used extensively to understand how diflunisal and its analogues bind to and stabilize transthyretin, guiding the synthesis of new compounds with potentially higher potency and selectivity. acs.org
Predicting Binding Affinity and Selectivity: Docking studies have been employed to design novel diflunisal derivatives, such as thiosemicarbazides and 1,2,4-triazoles, and to predict their binding affinity and selectivity for cyclooxygenase (COX) enzymes. nih.govmdpi.com These models help researchers understand why certain derivatives are more effective against specific cancer cell lines by correlating their predicted binding to COX-2 with their observed anticancer activity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For diflunisal, QSAR can be used to predict the therapeutic potential of new analogues, optimizing properties like target affinity and pharmacokinetic profiles while minimizing potential drug-drug interactions. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a drug interacts with its target over time. acs.org These simulations can reveal how diflunisal binding stabilizes the TTR tetramer, preventing the conformational changes that lead to amyloid fibril formation. jacc.org They can also be used to study the drug's interaction with other biological molecules, such as DNA, where modeling has complemented experimental findings showing that diflunisal binds to the DNA groove. rsc.org
These computational approaches, summarized in the table below, allow for the rational design of new drugs based on the diflunisal scaffold, potentially leading to more potent and targeted therapies with fewer side effects.
Table 1: Application of Computational Models in Diflunisal Research
| Computational Technique | Application for Diflunisal | Research Finding/Goal | Reference(s) |
| In Silico Screening | Identification of new targets | Predicted that diflunisal inhibits the AgrA-mediated virulence system in S. aureus. | nih.gov |
| Molecular Docking | Binding mode prediction | Characterized the binding of diflunisal and its derivatives to targets like COX-1, COX-2, and DNA. nih.govmdpi.comrsc.org | nih.govmdpi.comrsc.org |
| Molecular Docking | Drug design | Guided the synthesis of novel diflunisal analogues with potential anticancer and TTR-stabilizing properties. | nih.govacs.orgmdpi.com |
| QSAR | Activity prediction | Enables prediction of transporter affinity and optimization of pharmacokinetic properties for new analogues. | researchgate.net |
| MD Simulations | Mechanistic insight | Simulates the dynamic stabilization of the TTR tetramer by diflunisal. | acs.orgjacc.org |
Exploration of Synergistic Effects with Other Therapeutic Agents in Preclinical Settings
The future of diflunisal may also lie in its use as part of a combination therapy, where it can enhance the effects of other drugs or act on complementary pathways.
Antimicrobial Synergy: Preclinical studies have investigated diflunisal as an "anti-virulence" agent in combination with traditional antibiotics. By inhibiting the agr quorum-sensing system in S. aureus, diflunisal can reduce the production of toxins that destroy host cells, potentially making the bacteria more susceptible to antibiotics like vancomycin. nih.govnih.gov However, research has also shown that this synergy is complex and may not apply to all antibiotics or conditions, indicating a need for further investigation.
Anticancer Combinations: Researchers are exploring the combination of diflunisal with metal ions to create novel anticancer complexes. For example, gallium(III)-diflunisal complexes have shown potent activity against osteosarcoma stem cells, a notoriously difficult-to-treat cell population. nih.gov These complexes appear to have a dual mechanism of action, inhibiting COX-2 and inducing DNA damage.
Anti-Amyloidosis Synergy: In the context of TTR amyloidosis, diflunisal's ability to stabilize the TTR tetramer could be combined with other therapeutic approaches. One study showed that diflunisal acts cooperatively with the extracellular chaperone protein clusterin to stabilize TTR, suggesting that combining a small molecule stabilizer with a biological chaperone could be a powerful strategy.
Anti-Fungal Synergy: Emerging research has demonstrated that diflunisal exhibits antifungal activity against various medically important Mucorales. nih.gov Significantly, very low concentrations of diflunisal were found to dramatically enhance the activity of the antifungal drug amphotericin B in preclinical models, suggesting its potential as an adjunct therapy for difficult-to-treat fungal infections like mucormycosis. nih.gov
Biomarker Discovery for Mechanistic Response Assessment in Experimental Systems
To effectively translate preclinical findings to clinical use, reliable biomarkers are needed to measure whether a drug is engaging its target and producing the desired biological effect. crownbio.comsci-hub.se
Target Engagement Biomarkers: In TTR amyloidosis, diflunisal works by stabilizing the TTR protein. An increase in the total plasma level of TTR after treatment serves as a direct biomarker of this stabilization effect. nih.govresearchgate.net This is because the stabilized tetramer is cleared from the body more slowly than the unstable monomers. Future research will focus on refining this and other target engagement biomarkers.
Disease Progression Biomarkers: In cardiac amyloidosis, biomarkers such as NT-proBNP and cardiac troponins are used to monitor disease progression. revespcardiol.orgrevespcardiol.org Studies have tracked these markers in patients treated with diflunisal to assess its efficacy in slowing or halting cardiac deterioration. nih.gov While some studies show stabilization, results can be variable, highlighting the need for more sensitive and specific biomarkers of cardiac response. nih.govrevespcardiol.org
Novel Mechanistic Biomarkers: A promising area of research is the development of biomarkers that are directly linked to the disease mechanism. For TTR amyloidosis, a novel assay that specifically measures non-native, misfolded TTR (NNTTR) in the plasma has been developed. pnas.org The level of NNTTR could serve as a highly specific biomarker to diagnose the disease, predict which patients will respond to stabilizer therapies like diflunisal, and monitor the treatment response. pnas.org
Table 2: Potential Biomarkers for Diflunisal Therapy in Experimental Systems
| Biomarker Category | Specific Biomarker | Biological Rationale | Potential Use | Reference(s) |
| Target Engagement | Plasma Transthyretin (TTR) Level | Diflunisal stabilizes the TTR tetramer, reducing its clearance and increasing plasma concentration. | To confirm drug is engaging its primary target. | nih.govresearchgate.net |
| Disease Activity | N-terminal pro–B-type natriuretic peptide (NT-proBNP) | A marker of cardiac stress and heart failure. | To monitor cardiac response in ATTR-cardiomyopathy. | revespcardiol.orgrevespcardiol.org |
| Disease Activity | Cardiac Troponin I | A marker of cardiac muscle damage. | To assess ongoing cardiac injury in ATTR-cardiomyopathy. | nih.govnih.gov |
| Mechanistic Response | Non-native TTR (NNTTR) | Measures the circulating, misfolded form of TTR that drives pathology. | To predict and monitor response to TTR stabilizer therapy. | pnas.org |
Innovations in Targeted Delivery Technologies and Nanotechnology Applications
A major challenge with diflunisal is that its systemic use can lead to side effects. Innovations in drug delivery aim to concentrate the drug where it is needed, increasing efficacy while reducing toxicity. mdpi.com
Lipid-Based Carriers: To improve the delivery of diflunisal, particularly for topical or transdermal applications in arthritis, researchers have developed supramolecular nano-engineered lipidic carriers (SNLCs). nih.gov These carriers, which involve creating a complex of diflunisal with phospholipids, can enhance the drug's penetration into the skin and provide higher concentrations in the dermal layers. nih.gov
Polymeric Micelles and Nanoparticles: For cancer therapy, diflunisal-containing metal complexes have been encapsulated into polymeric nanoparticles. nih.gov This nanotechnology approach enhances the potency of the drug against osteosarcoma cells and stem cells. The nanoparticle formulation appears to be taken up by cancer cells via an active endocytic pathway, delivering its therapeutic payload directly inside the target cells.
Layer-by-Layer Nanocapsules: Another advanced approach involves creating nanocapsules with alternating layers of biocompatible polymers, such as κ-carrageenan and chitosan, around a diflunisal-loaded core. mdpi.com The release of diflunisal from these nanocapsules can be controlled by the number of layers and the pH of the surrounding environment, offering the potential for pH-sensitive, controlled-release systems. mdpi.com
Local Delivery Foams: For treating localized infections like osteomyelitis, diflunisal has been incorporated into bioresorbable polyurethane foams. nih.gov These foams can be implanted directly at the site of infection, providing high local concentrations of the drug to inhibit bacterial virulence and bone destruction, an approach that would not be feasible with systemic administration. researchgate.netnih.gov
Repurposing in Neglected or Emerging Disease Models in Preclinical Research
Drug repurposing is a cost-effective strategy to find new uses for approved drugs, which is particularly valuable for diseases with limited treatment options. researchgate.net Diflunisal is a prime candidate for such efforts.
Infectious Diseases: Beyond its use in S. aureus infections, diflunisal is being explored for other pathogens. Preclinical research has shown it has activity against the fungi that cause mucormycosis, an aggressive and often fatal infection. nih.gov Furthermore, derivatives of diflunisal, specifically hydrazide-hydrazones, have shown promise as inhibitors of the Hepatitis C virus in cell culture models. researchgate.net These findings open the door to exploring diflunisal as a broad-spectrum anti-infective agent, potentially for other neglected or emerging infectious diseases. euvaccine.euiavi.orgsinghealthdukenus.com.sg
Transthyretin Amyloidosis (ATTR): The most successful repurposing of diflunisal to date is for ATTR, a progressive and fatal disease. It was one of the first small molecules shown in clinical trials to slow the progression of neurologic impairment in patients with familial amyloid polyneuropathy by stabilizing the TTR protein. mdpi.combu.edu Ongoing research continues to explore its efficacy in the cardiac form of the disease (ATTR-CM). revespcardiol.orgmdpi.com
Cancer: The anti-inflammatory and COX-inhibiting properties of diflunisal have long suggested it might have a role in cancer prevention or treatment. mdpi.comresearchgate.net More recently, studies have revealed a novel mechanism: diflunisal can inhibit the lysine (B10760008) acetyltransferase activity of p300, an epigenetic regulator. This action suppressed the growth of certain leukemia cell lines in both in vitro and in vivo preclinical models, suggesting a new application for diflunisal in oncology.
The diverse preclinical activities of diflunisal suggest that its therapeutic journey is far from over. Future research will continue to uncover new mechanisms and applications for this established drug.
Q & A
Q. What are the key physicochemical properties of diflunisal sodium that influence its pharmacokinetic profile?
- Methodological Guidance : this compound (C₁₃H₈F₂O₃, CAS 22494-42-4) is a fluorinated salicylate derivative with a molecular weight of 250.20 g/mol . Its pharmacokinetic behavior is influenced by its low solubility in aqueous media and high plasma protein binding (>99%), which necessitates careful consideration of formulation and bioanalytical methods. Researchers should prioritize stability studies to account for photochemical and enzymatic degradation, particularly in biological matrices like plasma and urine . Standardize storage conditions (e.g., -80°C with protease inhibitors) to minimize analyte redistribution between plasma and cellular components .
Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Guidance : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is widely used. For example, a validated method employs a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 45:55 ratio, achieving a retention time of 6.2 minutes for diflunisal . Method validation should include linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (>95%). Artificial neural network (ANN) optimization can enhance separation efficiency when analyzing diflunisal alongside other NSAIDs like naproxen .
Q. How should researchers design initial pharmacokinetic studies for this compound?
- Methodological Guidance : Begin with single-dose escalation studies in animal models to establish absorption kinetics and dose-linear proportionality. Use crossover designs to control inter-subject variability. Include metabolite profiling (e.g., glucuronide conjugates) via LC-MS/MS. Ensure compliance with ethical guidelines for human trials, including informed consent and IRB approvals .
Advanced Research Questions
Q. How can researchers address differential attrition in longitudinal clinical trials involving this compound?
- Methodological Guidance : In a 2-year randomized trial on familial amyloid polyneuropathy (ATTR-FAP), intention-to-treat (ITT) analysis and sensitivity analyses (e.g., "worst-case scenario" imputation) were critical to mitigate bias from missing data . For example, assign the worst possible outcome (e.g., maximum neuropathy score) to dropouts to test result robustness. Longitudinal mixed-effects models can account for time-dependent covariates and missingness patterns .
Q. What methodological considerations are essential when designing comparative studies between this compound and other NSAIDs?
- Methodological Guidance : Use double-blinded, randomized controlled trials (RCTs) with active comparators (e.g., diclofenac). Stratify participants by baseline pain severity and inflammation biomarkers. Employ composite endpoints (e.g., NIS+7 for neuropathy) to capture multidimensional outcomes . Predefine equivalence margins and power calculations (α = 0.05, β = 0.2) to ensure statistical validity.
Q. How can advanced chromatographic techniques improve the detection limits for this compound in complex matrices?
- Methodological Guidance : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) reduces run time and enhances sensitivity (LOQ ≤ 0.1 ng/mL). Optimize ionization parameters (e.g., ESI+ mode, capillary voltage 3.5 kV) and use deuterated internal standards (e.g., diflunisal-d₄) to correct for matrix effects . Validate method robustness across multiple laboratories to ensure reproducibility.
Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic data of this compound?
- Methodological Guidance : Apply non-compartmental analysis (NCA) for AUC₀–∞ and Cmax calculations. For saturable metabolism, use compartmental modeling (e.g., Michaelis-Menten kinetics) in software like Phoenix WinNonlin. Bootstrap resampling (1,000 iterations) can assess parameter uncertainty .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
